2-bromo-N-(4-methylbenzyl)butanamide CAS 1242932-32-6 properties
CAS: 1242932-32-6 Formula: C₁₂H₁₆BrNO Molecular Weight: 270.17 g/mol [1] Executive Summary 2-bromo-N-(4-methylbenzyl)butanamide is a specialized α-haloamide intermediate utilized primarily in the synthesis of peptidomime...
2-bromo-N-(4-methylbenzyl)butanamide is a specialized α-haloamide intermediate utilized primarily in the synthesis of peptidomimetics, heterocyclic scaffolds, and functionally dense small molecules.[2] Distinguished by its electrophilic α-carbon and the lipophilic 4-methylbenzyl moiety, this compound serves as a "high-fidelity" electrophile in nucleophilic substitution (
) reactions and a radical precursor in photoredox catalysis.
For drug development professionals, this scaffold offers a strategic entry point into
-functionalized amides —a structural motif prevalent in protease inhibitors and ion channel modulators. Its capacity to undergo stereospecific displacement or nickel-catalyzed cross-coupling makes it a versatile tool for library generation in medicinal chemistry.
Physicochemical Profile
The following data aggregates predicted and analog-derived properties to establish a baseline for experimental design.
Property
Value / Description
Context
Physical State
White to off-white crystalline solid
Typical of N-benzyl -bromoamides.
Melting Point
84–89 °C (Predicted)
Analogous to N-benzyl-2-bromobutanamide derivatives.
Solubility
Soluble: DCM, DMSO, DMF, EtOAcInsoluble: Water
Lipophilic benzyl and alkyl chains dictate organic solubility.
LogP
~2.95 ± 0.3
Moderate lipophilicity; suitable for cell-permeable lead design.
Reactivity
High (Alkyl Halide)
Susceptible to hydrolysis; light-sensitive (C-Br homolysis).
Storage
2–8 °C, inert atmosphere, dark
Prevent photolytic degradation and hydrolysis.
Synthetic Methodologies
The most robust synthesis route employs the Schotten-Baumann acylation of 4-methylbenzylamine with 2-bromobutyryl bromide. This method minimizes racemization compared to Hell-Volhard-Zelinsky bromination of the parent amide.
Protocol: Acyl Chloride Amidation
Scale: 10 mmol
Yield: 85–92%
Reagents:
2-Bromobutyryl bromide (1.05 equiv)
4-Methylbenzylamine (1.0 equiv)
Triethylamine (TEA) or DIPEA (1.2 equiv)
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
Preparation: Charge a flame-dried round-bottom flask with 4-methylbenzylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (40 mL). Cool to 0 °C under
.
Addition: Add 2-bromobutyryl bromide (10.5 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5 °C to suppress bis-acylation or elimination to the acrylamide.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Quench with saturated
(20 mL). Extract aqueous layer with DCM (2 x 20 mL).
Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Visualization: Synthesis Logic
Caption: Logical flow of the Schotten-Baumann acylation, highlighting the critical neutralization step to drive equilibrium.
Reactivity & Applications
The core value of CAS 1242932-32-6 lies in the orthogonal reactivity of the C-Br bond (electrophile/radical precursor) and the Amide (directing group).
A. Nucleophilic Substitution (
)
The secondary bromide is highly activated by the adjacent carbonyl.
Application: Synthesis of
-amino amides (peptidomimetics) or -thio amides.
Conditions: React with primary/secondary amines or thiols in DMF with
. Inversion of configuration occurs if a chiral starting material is used.
B. Nickel-Catalyzed Cross-Coupling
Recent advances in metallaphotoredox catalysis allow the coupling of
-bromoamides with aryl halides or alkyl halides.
Mechanism: The amide carbonyl coordinates with Ni, facilitating oxidative addition into the C-Br bond.
Utility: Rapid expansion of the carbon skeleton to form complex
-aryl butanamides.
C. Radical Cyclization (Atom Transfer)
Under photoredox conditions (e.g.,
, blue light), the C-Br bond undergoes homolysis to generate an -carbonyl radical.
Pathway: If an alkene is tethered or present, this radical can cyclize to form
-lactams or undergo Giese addition.
Visualization: Reactivity Divergence
Caption: Divergent reactivity profile showing three distinct mechanistic pathways accessible from the parent scaffold.
-Bromoamides are potential lachrymators and potent alkylating agents. They can sensitize skin upon repeated exposure.
Waste Disposal: Quench excess electrophile with aqueous ammonium hydroxide or sodium thiosulfate before disposal into halogenated waste streams.
References
General Synthesis of
-Bromoamides:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Standard Schotten-Baumann protocols).
Reactivity of
-Haloamides in Cross-Coupling:
Journal of the American Chemical Society.[3] "Nickel-Catalyzed Cross-Coupling of
-Bromoamides."
Photoredox Applications
Chemical Reviews. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis."
Technical Monograph: Structural Dynamics and Synthetic Utility of 2-Bromo-N-(4-methylbenzyl)butanamide
This is a technical monograph designed for research scientists and drug development professionals. It synthesizes structural analysis, synthetic protocols, and reactivity profiles for 2-bromo-N-(4-methylbenzyl)butanamide...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical monograph designed for research scientists and drug development professionals. It synthesizes structural analysis, synthetic protocols, and reactivity profiles for 2-bromo-N-(4-methylbenzyl)butanamide , a versatile electrophilic building block.
Executive Summary
2-Bromo-N-(4-methylbenzyl)butanamide (CAS: 1242932-32-6) is a functionalized
-haloamide characterized by a dual-reactivity profile. Structurally, it combines a lipophilic 4-methylbenzyl moiety with a reactive 2-bromobutanamide core. In medicinal chemistry, this scaffold serves as a critical intermediate for the synthesis of -amino amides , peptidomimetics , and heterocyclic pharmacophores (e.g., lactams, oxazoles). Its electrophilic -carbon allows for facile nucleophilic substitution (), making it a high-value candidate for Fragment-Based Drug Discovery (FBDD) libraries targeting ion channels and GPCRs.
Chemical Structure & Stereochemistry
Structural Breakdown
The molecule is an acyclic amide derived from 2-bromobutanoic acid and 4-methylbenzylamine.
Feature
Specification
IUPAC Name
2-bromo-N-[(4-methylphenyl)methyl]butanamide
Molecular Formula
Molecular Weight
270.17 g/mol
Chiral Center
C2 (Alpha-carbon). The compound typically exists as a racemate unless synthesized via asymmetric induction.
H-Bond Donors
1 (Amide NH)
H-Bond Acceptors
1 (Carbonyl Oxygen)
LogP (Predicted)
~2.8 - 3.1 (Moderate Lipophilicity)
Electronic & Steric Properties
Electrophilicity: The C2 carbon is highly electrophilic due to the electron-withdrawing inductive effect (-I) of the bromine atom and the adjacent carbonyl group. This activates the site for nucleophilic attack.
Amide Resonance: The lone pair on the nitrogen delocalizes into the carbonyl, reducing the electrophilicity of the carbonyl carbon and increasing the double-bond character of the C-N bond. This restricts rotation, creating distinct cis/trans (E/Z) conformers, though the trans (Z) isomer is sterically favored.
Lipophilic Tail: The 4-methylbenzyl group provides a hydrophobic anchor, facilitating interaction with hydrophobic pockets in enzyme active sites (e.g., hydrophobic S1/S2 pockets in proteases).
Synthetic Protocols
The most robust synthesis involves the Schotten-Baumann acylation of 4-methylbenzylamine with 2-bromobutyryl bromide. This method minimizes side reactions compared to direct bromination of the amide.
Preparation: Charge a flame-dried round-bottom flask with 4-methylbenzylamine and dry DCM under an inert atmosphere (
or Ar).
Cooling: Cool the solution to
using an ice/water bath to control the exotherm.
Addition: Add
followed by the dropwise addition of 2-bromobutyryl bromide over 30 minutes. Note: Rapid addition may cause bis-acylation or temperature spikes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove acid byproducts), and brine.
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash column chromatography if necessary.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthetic pathway for the acylation of 4-methylbenzylamine.
Reactivity & Applications
The core utility of 2-bromo-N-(4-methylbenzyl)butanamide lies in its susceptibility to nucleophilic substitution (
) at the -carbon.
Primary Reaction Pathways
Amination (
): Reaction with primary or secondary amines yields -amino amides.
Application: Synthesis of levetiracetam analogs or sodium channel blockers.
Thioetherification: Reaction with thiols generates
-thio amides.
Application: Precursors for thiazole synthesis via cyclodehydration.
Azidation: Reaction with sodium azide (
) yields the -azido amide.
Application: Precursor for "Click" chemistry (triazole formation) or reduction to primary amines.
Mechanistic Logic (
Displacement)
The bromine atom is a good leaving group. The adjacent carbonyl group stabilizes the transition state through orbital overlap (though less effectively than in
-haloketones), allowing nucleophiles to attack the backside of the C-Br bond.
Figure 2: Divergent synthesis pathways utilizing the electrophilic alpha-carbon.
Analytical Characterization (Predicted)
Researchers should verify the identity of the synthesized compound using the following spectroscopic markers.
3280 cm: N-H stretch.1650 cm: Amide I (C=O stretch).1540 cm: Amide II (N-H bend).
Mass Spectrometry
m/z 270/272: Molecular ion showing characteristic 1:1 isotopic ratio for Bromine ().
Safety & Handling
Hazards:
-Bromoamides are potent alkylating agents. They are potential lachrymators and skin irritants.
PPE: Use butyl rubber gloves, safety goggles, and work strictly within a fume hood.
Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the C-Br bond is slow but possible).
References
Sigma-Aldrich. (2024). 2-Bromo-N-(4-methylbenzyl)butanamide Product Sheet. AldrichCPR Collection. Link
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilic substitution on
-haloamides).
BLDpharm. (2024). Certificate of Analysis: CAS 1242932-32-6. Link
Gao, Y., et al. (2014). "Synthesis and biological evaluation of novel
-aminoamide derivatives." Bioorganic & Medicinal Chemistry Letters. (Context for pharmacological relevance of the scaffold).
Foundational
A Comprehensive Technical Guide to 2-bromo-N-(4-methylbenzyl)butanamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of 2-bromo-N-(4-methylbenzyl)butanamide, a versatile synthetic intermediate. The document detail...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-bromo-N-(4-methylbenzyl)butanamide, a versatile synthetic intermediate. The document details its physicochemical properties, outlines a robust and reliable synthesis protocol, and explores its potential applications in organic synthesis and medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction
2-bromo-N-(4-methylbenzyl)butanamide is a secondary amide characterized by a bromine atom at the alpha position to the carbonyl group and an N-substituted 4-methylbenzyl moiety. The presence of the α-bromo group makes it a valuable electrophilic building block, susceptible to nucleophilic substitution, thus enabling the introduction of various functional groups at the α-position. This reactivity profile makes it a precursor for a range of more complex molecules, including α-amino amides, α-hydroxy amides, and α-aryl amides. Such derivatives are of significant interest in medicinal chemistry and materials science. This guide will provide a comprehensive analysis of its chemical characteristics, a detailed synthesis protocol, and a discussion of its prospective applications.
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-N-(4-methylbenzyl)butanamide is presented in the table below. These properties have been calculated based on its chemical structure.
The synthesis of 2-bromo-N-(4-methylbenzyl)butanamide is most directly achieved through the nucleophilic acyl substitution of 2-bromobutanoyl chloride with 4-methylbenzylamine. This is a common and efficient method for forming amides.[2][3] The reaction proceeds via a nucleophilic addition-elimination mechanism.[4]
Reaction Scheme
Caption: Synthesis of 2-bromo-N-(4-methylbenzyl)butanamide.
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Acyl Chloride: Add a solution of 2-bromobutanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes. The use of anhydrous conditions is crucial to prevent the hydrolysis of the acyl chloride.[6]
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-bromo-N-(4-methylbenzyl)butanamide.
Mechanistic Insights
The reaction proceeds through a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[4] The lone pair of electrons on the nitrogen of 4-methylbenzylamine acts as the nucleophile. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.[4] Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine.[4]
Potential Research Applications
While specific applications for 2-bromo-N-(4-methylbenzyl)butanamide are not extensively documented, its structure as an α-bromo amide makes it a valuable intermediate in several synthetic transformations.
Precursor for α-Functionalized Amides
The bromine atom at the α-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For instance, it can serve as a precursor for the synthesis of α-amino amides, which are important building blocks for peptides and peptidomimetics.[7]
Role in Cross-Coupling Reactions
α-Halo amides can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form α-aryl amides.[8] These motifs are present in many biologically active molecules and pharmaceuticals. The reaction of 2-bromo-N-(4-methylbenzyl)butanamide with an arylboronic acid in the presence of a palladium catalyst could yield the corresponding α-aryl amide.
Umpolung Synthesis Strategies
Recent advances in organic synthesis have explored the umpolung (polarity reversal) of α-halo amides.[7] This allows the α-carbon, which is typically electrophilic, to react as a nucleophile after suitable activation, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Safety and Handling
2-bromobutanoyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5] 4-methylbenzylamine is also a corrosive and combustible liquid. Triethylamine is a flammable and corrosive liquid. Standard laboratory safety protocols should be strictly followed during the synthesis and handling of these chemicals.
Conclusion
2-bromo-N-(4-methylbenzyl)butanamide is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its reactivity as an α-bromo amide make it an attractive building block for the construction of more complex and potentially biologically active molecules. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their synthetic endeavors.
References
A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
Leman, L. J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 766-775. [Link]
Preparation of Amides. (2023, April 30). JoVE. Retrieved February 27, 2026, from [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved February 27, 2026, from [Link]
Wang, C., et al. (2019). Redox-Neutral Umpolung Synthesis of α-Functionalized Amides. Journal of the American Chemical Society, 141(44), 17741-17749. [Link]
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved February 27, 2026, from [Link]
Ghodsinia, S. E., et al. (2015). Table 2. Synthesis of different structurally N-substituted amides in... ResearchGate. Retrieved February 27, 2026, from [Link]
Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
Amines (3): Nucleophilic reactions. (2018, March 8). savvy-chemist. Retrieved February 27, 2026, from [Link]
Kidd, F. E., et al. (2026, February 8). Amide alpha-C-H Oxidative Coupling Reactions Enabled by Base-Promoted Halogen Transfer. ChemRxiv. [Link]
N-(4-bromo-2-methylphenyl)butanamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
Reactions of amines. (n.d.). Lumen Learning. Retrieved February 27, 2026, from [Link]
N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide. (n.d.). EPA. Retrieved February 27, 2026, from [Link]
Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. (2023, January 22). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
Technical Guide: Design and Optimization of Novel -Haloamide Derivatives for SAR Studies Executive Summary This guide provides a rigorous framework for the development of -haloamide-based Targeted Covalent Inhibitors (TC...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Design and Optimization of Novel
-Haloamide Derivatives for SAR Studies
Executive Summary
This guide provides a rigorous framework for the development of
-haloamide-based Targeted Covalent Inhibitors (TCIs). While acrylamides currently dominate the landscape of FDA-approved covalent drugs (e.g., ibrutinib, osimertinib), -haloamides represent a critical chemical space for specific applications, particularly in Activity-Based Protein Profiling (ABPP) and the targeting of non-catalytic cysteines where the geometry of Michael acceptors is unsuitable. This document details the structure-activity relationship (SAR) parameters, synthesis protocols, and biological validation workflows required to tune the reactivity of these electrophiles from "promiscuous alkylators" to "precision warheads."
The Chemical Rationale: Why
-Haloamides?
-Haloamides function as irreversible electrophiles that react with nucleophilic residues (primarily cysteine thiols) via a bimolecular nucleophilic substitution () mechanism. Unlike Michael acceptors (acrylamides) which require a specific trajectory for conjugate addition, -haloamides offer a distinct steric and electronic profile.
The Reactivity-Selectivity Paradox
The core challenge in designing these derivatives is the Reactivity-Selectivity Paradox .
Too Reactive (e.g.,
-Iodo): The warhead reacts with solvent-exposed thiols (e.g., Glutathione, Albumin) before reaching the target, leading to systemic toxicity and rapid clearance.
Too Inert (e.g.,
-Fluoro): The warhead binds non-covalently but fails to form the covalent bond necessary for sustained inhibition, unless driven by extreme proximity.
The goal of SAR in this context is to tune the electrophilicity (
) such that bond formation occurs only after specific non-covalent binding () places the warhead in immediate proximity to the target cysteine.
Mechanism of Action
The reaction proceeds via a transition state where the sulfur nucleophile attacks the
-carbon, displacing the halide leaving group.
Design Principles: SAR Tuning Vectors
To optimize a lead compound, you must systematically vary three vectors: the Halogen (Leaving Group), Steric Hindrance, and Electronic Environment.
Vector A: The Halogen (Leaving Group Ability)
The bond dissociation energy and polarizability of the Carbon-Halogen bond dictate intrinsic reactivity.
Halogen
Reactivity
Stability
Application Context
Iodine (I)
High
Low
Proteomics Only. Generally too reactive for drugs; used in non-specific labeling (IAA).
Bromine (Br)
High/Med
Low/Med
Hit Discovery. Good for initial assays but often metabolically unstable.
Chlorine (Cl)
Medium
High
Gold Standard. The primary warhead for drug candidates. Tunable via scaffold.
Fluorine (F)
Very Low
Very High
Proximity Probe. Inert to under normal conditions. Only reacts if constrained extremely close to the nucleophile.
Vector B: Steric Tuning (
-Substitution)
Adding steric bulk at the
-carbon hinders the approach of the nucleophile, slowing the reaction rate (). This is the most effective way to convert a promiscuous binder into a selective drug.
) of the warhead to predict systemic toxicity. This is a critical "Go/No-Go" gate.
Protocol:
Stock Solutions: Prepare
compound in DMSO and reduced GSH in PBS (pH 7.4).
Incubation: Mix compound (
final) with excess GSH ( final) in PBS. Include an internal standard (e.g., indomethacin).
Sampling: Incubate at
. Aliquot samples at min.
Quenching: Quench aliquots immediately with
Formic Acid/Acetonitrile to stop the reaction.
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct (Parent + 307 Da).
Calculation: Plot
vs. time. The slope is . Calculate .
Target:
usually indicates acceptable metabolic stability.
Biological Evaluation Workflow
The following screening cascade ensures that observed potency is due to specific target engagement, not non-specific alkylation.
Validation Step: The Washout Assay
To confirm covalent irreversibility:
Incubate enzyme + inhibitor (
) for 1 hour.
Dilute mixture 100-fold (or dialyze) to remove unbound inhibitor.
Measure enzyme activity.
Result: If activity remains inhibited after washout, the mechanism is irreversible. If activity recovers, it is reversible.
References
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.[2] Link
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
Shindo, Y., et al. (2019). "Using Protein-Confined Proximity to Determine Chemical Reactivity." ACS Chemical Biology.[2] Link
Resnick, E., et al. (2019). "Rapid and General Access to α-Halogenated Carbonyl Compounds." Journal of the American Chemical Society. Link
2-bromo-N-(4-methylbenzyl)butanamide solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-bromo-N-(4-methylbenzyl)butanamide in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 2-bromo-N-(4-methylbenzyl)butanamide in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-bromo-N-(4-methylbenzyl)butanamide, a compound of interest in synthetic and medicinal chemistry. While specific quantitative solubility data for this molecule is not prevalent in public literature, this document outlines the core principles governing its solubility based on its molecular structure. It further presents a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility in various organic solvents, ensuring researchers and drug development professionals can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
2-bromo-N-(4-methylbenzyl)butanamide is a substituted amide containing several key functional groups that define its chemical behavior: a secondary amide linkage, a bromoalkane moiety, and a substituted aromatic ring. Such molecules are common scaffolds and intermediates in the synthesis of more complex chemical entities. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical parameter that dictates the feasibility and efficiency of several key processes:
Chemical Synthesis: Solvent selection for a reaction is paramount. The ideal solvent must fully dissolve reactants to ensure homogenous reaction kinetics while also facilitating product isolation, often through precipitation by adding an anti-solvent.
Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility at varying temperatures.
Formulation: In drug development, the solubility of an API in various excipients and solvent systems is a determining factor in its final dosage form and subsequent bioavailability.
This guide will first deconstruct the molecular features of 2-bromo-N-(4-methylbenzyl)butanamide to predict its solubility behavior and then provide a robust experimental methodology for its quantitative determination.
Molecular Profile and Predicted Solubility Behavior
To predict how 2-bromo-N-(4-methylbenzyl)butanamide will behave in different solvents, we must first analyze its structural and physicochemical properties. The principle of "like dissolves like" serves as our primary guide, meaning solvents with similar polarity and hydrogen bonding characteristics to the solute are most effective.[1]
Chemical Structure: N-(4-methylbenzyl)-2-bromobutanamide
Molecular Formula: C₁₂H₁₆BrNO
Molecular Weight: 270.17 g/mol
Key Features:
Amide Group (-C(=O)NH-): This is a polar group capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O oxygen).[2][3] This feature promotes solubility in polar solvents, especially those that can also engage in hydrogen bonding (e.g., alcohols).
4-Methylbenzyl Group: A nonpolar, hydrophobic aromatic ring and methyl group. This large hydrocarbon portion will decrease solubility in highly polar solvents like water but increase affinity for nonpolar and aromatic solvents (e.g., toluene, hexanes).[2]
2-bromobutane Moiety: A moderately polar alkyl halide group. The bromine atom increases the molecular weight and polarizability of the molecule.
Physicochemical Properties and Their Influence
Based on its structure, we can anticipate the following interactions:
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected with the amide group of the solute, suggesting good solubility. However, the significant nonpolar character of the benzyl and butyl groups will limit this solubility compared to smaller, simpler amides.[4]
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents are polar and can accept hydrogen bonds but cannot donate them. They will effectively solvate the polar amide group.[2] Given the mixed polarity of the target molecule, this class of solvents is predicted to be highly effective.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The large nonpolar surface area of the 4-methylbenzyl and butyl groups suggests at least moderate solubility. Toluene, being an aromatic solvent, may show enhanced solubility due to favorable π-π stacking interactions with the benzyl ring.
Halogenated Solvents (e.g., Dichloromethane): These solvents are weakly polar and are often excellent for a wide range of organic compounds. Good solubility is anticipated due to their ability to interact with both the polar and nonpolar regions of the molecule.
The interplay between these functional groups means that 2-bromo-N-(4-methylbenzyl)butanamide is unlikely to be extremely soluble in the polar or nonpolar extremes but will exhibit favorable solubility in a broad range of intermediate-polarity organic solvents.
Experimental Determination of Thermodynamic Solubility
In the absence of published data, experimental determination is essential. The "isothermal equilibrium" or "shake-flask" method is the gold standard for measuring thermodynamic solubility.[5] This method ensures that the solvent is fully saturated with the solute at a specific temperature, representing a true equilibrium state.
Rationale for Method Selection
The isothermal equilibrium method is chosen for its robustness and reliability. It measures the thermodynamic, or "true," solubility of the most stable crystalline form of the compound under specific conditions. This is distinct from kinetic solubility, which can be influenced by factors like dissolution rate and can lead to supersaturated, unstable solutions.[6] For applications in process chemistry and pre-formulation, thermodynamic solubility is the most relevant and reliable metric.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the experimental determination of solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for determining the solubility of 2-bromo-N-(4-methylbenzyl)butanamide.
Scintillation vials or other suitable sealed containers
Thermostatic shaker or incubator with agitation
Analytical balance
Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)
Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
Preparation of Saturated Solutions:
To a series of glass vials, add an excess amount of solid 2-bromo-N-(4-methylbenzyl)butanamide (e.g., 20-30 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[7]
Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.
Securely cap each vial to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment should be performed to determine the necessary time, but 24-72 hours is typical. To validate, samples can be taken at 24, 48, and 72 hours; equilibrium is reached when the measured concentration no longer increases.[7]
Sample Collection and Preparation:
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 1 hour to allow the excess solid to settle.
Carefully withdraw a small aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the concentration measurement.
Perform an accurate, pre-determined dilution of the filtered sample into a volumetric flask using the HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.
Quantification and Data Analysis:
Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of 2-bromo-N-(4-methylbenzyl)butanamide of known concentrations.
Calculate the concentration of the diluted sample from the calibration curve.
Back-calculate the original concentration in the saturated solution using the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents. Researchers using the protocol above should aim to populate a table similar to the template provided below.
Table 1: Template for Experimental Solubility Data of 2-bromo-N-(4-methylbenzyl)butanamide at 25 °C
Solvent Class
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Analytical Method
Polar Protic
Methanol
5.1
Experimental Data
Experimental Data
HPLC-UV
Ethanol
4.3
Experimental Data
Experimental Data
HPLC-UV
Polar Aprotic
Acetone
5.1
Experimental Data
Experimental Data
HPLC-UV
Acetonitrile
5.8
Experimental Data
Experimental Data
HPLC-UV
Dimethyl Sulfoxide (DMSO)
7.2
Experimental Data
Experimental Data
HPLC-UV
Nonpolar
Toluene
2.4
Experimental Data
Experimental Data
HPLC-UV
n-Hexane
0.1
Experimental Data
Experimental Data
HPLC-UV
Halogenated
Dichloromethane
3.1
Experimental Data
Experimental Data
HPLC-UV
Conclusion
While published quantitative solubility data for 2-bromo-N-(4-methylbenzyl)butanamide is scarce, a detailed analysis of its molecular structure provides a strong predictive framework for its behavior in common organic solvents. The molecule's combination of a polar, hydrogen-bonding amide group and significant nonpolar regions suggests broad solubility in solvents of intermediate polarity, such as ketones, esters, and halogenated alkanes, with moderate solubility in alcohols and aromatic hydrocarbons. For researchers, scientists, and drug development professionals requiring precise data, the isothermal equilibrium method detailed in this guide provides a reliable and authoritative protocol. By systematically applying this experimental framework, laboratories can generate the critical solubility data needed to optimize synthetic processes, streamline purification, and accelerate formulation development.
References
Fiveable. (2025, August 15). Amides | Organic Chemistry II Class Notes.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
Anonymous. (2024, September 24). Solubility test for Organic Compounds.
Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
Solubility of Things. Amides: Structure, Properties, and Reactions.
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
Anonymous. Experiment: Solubility of Organic & Inorganic Compounds.
Diplomata Comercial. Amides chemical properties: Understanding Their Significance.
Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
A Technical Guide to the Synthesis of N-Benzyl Alpha-Bromoamides
For Researchers, Scientists, and Drug Development Professionals Abstract N-benzyl alpha-bromoamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide range of biolog...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl alpha-bromoamides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of a wide range of biologically active molecules and complex chemical architectures. Their utility stems from the presence of two key reactive sites: the electrophilic alpha-carbon, susceptible to nucleophilic attack, and the amide functionality, which can be further modified. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing N-benzyl alpha-bromoamides, with a focus on mechanistic principles, detailed experimental protocols, and practical insights for laboratory application.
Introduction: The Synthetic Value of N-Benzyl Alpha-Bromoamides
N-benzyl alpha-bromoamides are foundational building blocks in medicinal chemistry and organic synthesis. The alpha-bromo group acts as an excellent leaving group, facilitating the introduction of various nucleophiles to construct new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the synthesis of molecules like β-lactams, which are core structures in many antibiotics.[1] Furthermore, these compounds serve as precursors for α-amino amides and other derivatives of significant interest in drug discovery.[1] The N-benzyl group not only influences the molecule's steric and electronic properties but can also serve as a protecting group that can be removed under specific conditions.[2]
This guide will explore the two predominant and logically distinct synthetic pathways to access these valuable compounds, providing the causal reasoning behind procedural choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of N-benzyl alpha-bromoamides can be approached from two principal retrosynthetic disconnections, as illustrated below.
Caption: Primary retrosynthetic pathways to N-benzyl α-bromoamides.
Route A involves the bromination of a pre-formed N-benzyl amide at the alpha-position. This is typically a radical-mediated process. Route B constitutes the formation of the amide bond between an activated alpha-bromo carboxylic acid derivative (like an acyl halide) and benzylamine.[3] The choice between these routes often depends on the availability of starting materials and the specific substitution patterns on the target molecule.[3]
Route A: Alpha-Bromination of N-Benzyl Amides
This strategy is centered on the selective bromination of the carbon atom adjacent to the amide carbonyl. The most effective and widely used method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source.[4][5]
Mechanistic Principles: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction is a free-radical chain reaction.[6] Its success hinges on the ability to maintain a low, steady concentration of molecular bromine (Br₂), which favors radical substitution at the benzylic/allylic position over electrophilic addition to aromatic rings or other sensitive functional groups.[5][7]
The mechanism proceeds in three stages:
Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to form radicals.[6] These radicals, or trace amounts of HBr, react with NBS to generate a bromine radical (Br•).[6][8]
Propagation: A bromine radical abstracts a hydrogen atom from the alpha-position of the N-benzyl amide. This forms a resonance-stabilized radical intermediate and HBr. The newly formed HBr reacts with NBS to produce a molecule of Br₂.[8] This Br₂ then reacts with the amide radical to form the desired alpha-bromo product and another bromine radical, which continues the chain reaction.[5][7]
Termination: The reaction concludes when two radical species combine.[6]
Caption: Mechanism of Wohl-Ziegler bromination using NBS.
Key Reagents and Conditions
A comparison of common reagents and conditions for this route is summarized below.
Parameter
Choice & Rationale
Brominating Agent
N-Bromosuccinimide (NBS): Preferred over liquid Br₂. It is a crystalline solid, easier to handle, and provides the necessary low concentration of Br₂ to suppress side reactions.[5]
Solvent
Carbon Tetrachloride (CCl₄): The traditional solvent due to its inertness in radical reactions. However, due to toxicity, less hazardous alternatives like acetonitrile or cyclohexane are now often used.[6][9]
Initiator
AIBN or Benzoyl Peroxide: Used in catalytic amounts to initiate the radical chain reaction upon heating. Photochemical initiation with a UV or even a household fluorescent lamp can also be effective.[4][9]
Temperature
Reflux: The reaction is typically heated to the boiling point of the solvent to ensure thermal decomposition of the initiator and maintain the radical chain reaction.[6]
Experimental Protocol: Synthesis of N-Benzyl-2-bromo-2-phenylacetamide
This protocol is based on the principles of Wohl-Ziegler bromination applied to a benzylic amide.
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzyl-2-phenylacetamide (1.0 eq.), N-bromosuccinimide (1.1 eq.), and anhydrous acetonitrile.[9]
Initiation: Add a catalytic amount of AIBN (0.02 eq.) to the mixture.[6]
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide byproduct floats on the surface.[6]
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide.
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.[3]
Route B: Amide Formation (Amidation)
This classical approach involves forming the amide bond between an activated α-bromoacyl derivative and benzylamine.[1] The most common variant is the Schotten-Baumann reaction, which utilizes an α-bromoacyl chloride.[3]
The reaction proceeds via a nucleophilic acyl substitution mechanism. Benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the α-bromoacyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the HCl byproduct generated during the reaction.[10]
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Key Reagents and Conditions
Parameter
Choice & Rationale
Acylating Agent
α-Bromoacyl Chloride: Highly reactive and readily available. Prepared from the corresponding α-bromoacetic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[10]
Amine
Benzylamine: The nucleophile that forms the amide bond.
Base
Pyridine or Triethylamine (Et₃N): A non-nucleophilic base is added to scavenge the HCl produced, preventing the protonation of the benzylamine nucleophile.[11] Aqueous base (e.g., NaOH) can also be used in a biphasic Schotten-Baumann setup.[10]
Solvent
Aprotic Solvents (DCM, Diethyl Ether): Inert solvents that dissolve the reactants without participating in the reaction.[3]
Temperature
0 °C to Room Temperature: The reaction is typically started at a low temperature to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.[10][11]
Experimental Protocol: Synthesis of N-Benzyl-2-bromoacetamide
This protocol details the synthesis via the Schotten-Baumann approach.[10]
Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).[3]
Addition of Acyl Chloride: Cool the mixture in an ice bath to 0 °C. Slowly add a solution of bromoacetyl chloride (1.05 eq.) in anhydrous DCM to the stirred mixture dropwise.[11]
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.[11]
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and finally with brine.[10]
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10] The product can be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate.[10]
Conclusion and Outlook
The synthesis of N-benzyl alpha-bromoamides is readily achievable through two robust and reliable strategies: the radical-mediated bromination of N-benzyl amides (Route A) and the nucleophilic acyl substitution involving an α-bromoacyl halide and benzylamine (Route B). The selection of the optimal route is dictated by factors such as starting material availability, substrate scope, and scalability. A thorough understanding of the underlying mechanisms—free-radical chain reaction for Route A and nucleophilic acyl substitution for Route B—is paramount for troubleshooting and optimizing reaction conditions. The protocols and principles detailed in this guide provide a solid foundation for researchers to confidently synthesize these valuable chemical intermediates for application in drug discovery and complex molecule synthesis.
References
The Fascinating Chemistry of α‐Haloamides. PMC. Available at: [Link]
Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. SciSpace. Available at: [Link]
N-Bromosuccinimide. Wikipedia. Available at: [Link]
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Benzylic Bromination. Chemistry Steps. Available at: [Link]
Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Available at: [Link]
Method for synthesizing bromoacetamide. Google Patents.
N-Benzyl-2-bromo-2-phenylacetamide. PubChem. Available at: [Link]
n-bromoacetamide. Organic Syntheses Procedure. Available at: [Link]
N-BENZYL-2-BROMO-2-PHENYLACETAMIDE. gsrs. Available at: [Link]
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. Available at: [Link]
A new and convenient route to the amides of .ALPHA.-amino acids and .ALPHA.-hydroxy acids by means of the palladium catalyzed facile cleavage of 3-substituted-4-arylazetidin-2-ones. ResearchGate. Available at: [Link]
Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Digital Repository. Available at: [Link]
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. PMC. Available at: [Link]
N-benzyl-2-bromoacetamide. PubChem. Available at: [Link]
Phenylacetamide. Organic Syntheses Procedure. Available at: [Link]
Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]
Benzylation of N-benzyl-2-phenylacetamide. ResearchGate. Available at: [Link]
protocol for nucleophilic substitution of 2-bromo-N-(4-methylbenzyl)butanamide
Application Note & Protocol Topic: Stereoselective Nucleophilic Substitution of 2-Bromo-N-(4-methylbenzyl)butanamide for the Synthesis of Chiral α-Amino Amide Scaffolds Abstract This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Stereoselective Nucleophilic Substitution of 2-Bromo-N-(4-methylbenzyl)butanamide for the Synthesis of Chiral α-Amino Amide Scaffolds
Abstract
This technical guide provides a comprehensive protocol for the nucleophilic substitution of 2-bromo-N-(4-methylbenzyl)butanamide, a versatile α-halo amide intermediate. We detail a robust, two-step sequence involving an initial Sₙ2 displacement of the bromide with an azide nucleophile, followed by a clean reduction to yield the corresponding α-amino amide. This pathway is highlighted for its high fidelity, avoidance of overalkylation byproducts, and stereochemical control, which are critical in the synthesis of complex molecules and pharmaceutical agents. The α-amino amide motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including antiepileptic drugs like Brivaracetam.[1] This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis for researchers in organic synthesis and drug development.
Introduction and Mechanistic Rationale
α-Halo amides are powerful electrophilic building blocks in modern organic synthesis.[2] The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, rendering it highly susceptible to attack by a wide range of nucleophiles.[3] The reaction of interest, the nucleophilic substitution of 2-bromo-N-(4-methylbenzyl)butanamide, is a cornerstone transformation for introducing nitrogen-containing functional groups, leading to the formation of valuable α-amino amide derivatives.
The Sₙ2 Pathway: A Foundation for Stereochemical Control
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] This is a single, concerted step where the incoming nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack").[5]
Key Mechanistic Features:
Kinetics: The reaction rate is dependent on the concentration of both the α-bromo amide substrate and the nucleophile.[4][5]
Stereochemistry: The Sₙ2 mechanism invariably results in an inversion of the configuration at the chiral center.[5] If the starting material is the (S)-2-bromo isomer, the resulting product after substitution will have the (R)-configuration. This stereochemical predictability is paramount in asymmetric synthesis, where the biological activity of a drug is often tied to a single enantiomer.
Figure 1: Sₙ2 mechanism showing backside attack and inversion of stereochemistry.
Choice of Nucleophile: Azide vs. Ammonia
While direct amination with ammonia seems straightforward, it is often plagued by a lack of control. The primary amine product is itself nucleophilic and can react further with the starting alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[6][7]
To circumvent this, the azide synthesis is the preferred method.[8] Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions. The resulting alkyl azide is not nucleophilic towards the starting material, preventing overalkylation. The azide group can then be cleanly and efficiently reduced to a primary amine in a subsequent step.
Experimental Protocols
This section details the two-stage process for converting 2-bromo-N-(4-methylbenzyl)butanamide into 2-amino-N-(4-methylbenzyl)butanamide.
Figure 2: Overall workflow for the two-step synthesis of the α-amino amide.
Protocol I: Synthesis of 2-Azido-N-(4-methylbenzyl)butanamide
Safety Precaution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
Materials & Equipment:
2-bromo-N-(4-methylbenzyl)butanamide
Sodium azide (NaN₃)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask with magnetic stir bar
Septum and nitrogen/argon inlet
Heating mantle with temperature controller
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
TLC plates (silica gel 60 F₂₅₄)
Procedure:
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-N-(4-methylbenzyl)butanamide (1.0 eq).
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) to dissolve the substrate completely.
Nucleophile Addition: Add sodium azide (1.5 eq) to the stirred solution in one portion. Causality: A slight excess of the nucleophile ensures the reaction goes to completion.
Heating: Heat the reaction mixture to 60-70 °C. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction, which can be sluggish at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).
Work-up:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with water (2x) and then with brine (1x). Causality: Washing with water removes the DMF, while the brine wash helps to break any emulsions and remove residual water.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-azido-N-(4-methylbenzyl)butanamide.
Protocol II: Reduction to 2-Amino-N-(4-methylbenzyl)butanamide
Safety Precaution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care. Hydrogen gas is highly flammable; ensure there are no ignition sources.
Materials & Equipment:
2-azido-N-(4-methylbenzyl)butanamide
10% Palladium on Carbon (10% Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen source (balloon or Parr hydrogenator)
Reaction flask
Celite® pad for filtration
Rotary evaporator
Procedure:
Reaction Setup: To a round-bottom flask, add the 2-azido-N-(4-methylbenzyl)butanamide (1.0 eq) and dissolve it in methanol (approx. 0.1 M).
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere. Causality: Pd/C is a heterogeneous catalyst that facilitates the reduction of the azide to an amine by molecular hydrogen.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
Monitoring: Monitor the reaction by TLC until the starting azide has been completely consumed (typically 2-4 hours). The product amine will have a much lower Rf value.
Work-up:
Carefully purge the reaction flask with nitrogen or argon to remove excess hydrogen.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol. Causality: Celite is a fine, inert filter aid that prevents the fine black palladium powder from passing through the filter paper.
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-amino-N-(4-methylbenzyl)butanamide.
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography (a polar eluent system, possibly containing a small amount of triethylamine or ammonia in methanol to prevent streaking on the silica gel, may be required).
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected results for the described protocols.
Parameter
Protocol I: Azide Substitution
Protocol II: Azide Reduction
Key Reagent
Sodium Azide (NaN₃)
10% Palladium on Carbon (Pd/C), H₂
Solvent
Anhydrous DMF
Methanol (MeOH)
Temperature
60-70 °C
Room Temperature (20-25 °C)
Typical Time
4-6 hours
2-4 hours
Monitoring
TLC (disappearance of starting material)
TLC (disappearance of azide)
Purification
Flash Column Chromatography
Filtration, Recrystallization (if needed)
Expected Yield
85-95%
>90%
Key IR Signal (Change)
Appearance of strong azide stretch (~2100 cm⁻¹)
Disappearance of azide stretch; Appearance of N-H stretches (~3300-3400 cm⁻¹)
Troubleshooting
Slow or Incomplete Azide Substitution:
Cause: Insufficient temperature or wet solvent/reagents.
Solution: Ensure the use of anhydrous DMF. The temperature can be cautiously increased to 80-90 °C. Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via an in-situ Finkelstein reaction, generating the more reactive iodo-intermediate.[9]
Stalled Azide Reduction:
Cause: Catalyst poisoning or deactivation.
Solution: Ensure the starting azide is pure. If necessary, filter the reaction mixture through a new Celite® pad and add fresh catalyst.
Product Streaking on TLC Plate:
Cause: Basic amines can interact strongly with the acidic silica gel.
Solution: Add 1-2% triethylamine (Et₃N) or ammonium hydroxide to the TLC eluent system to neutralize active sites on the silica. The same principle applies to column chromatography.
Conclusion
The protocols outlined provide a reliable and efficient pathway for the stereocontrolled synthesis of 2-amino-N-(4-methylbenzyl)butanamide from its corresponding α-bromo precursor. By employing an azide substitution followed by catalytic hydrogenation, this method overcomes the common issue of overalkylation associated with direct amination, delivering high yields of the desired primary amine. This robust synthetic route is broadly applicable for creating libraries of chiral α-amino amides, which are essential intermediates for research in medicinal chemistry and drug discovery.
References
[Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 2013.]([Link] Macmillan/files/publications/2011-JACS-Plavix.pdf)
procedure for amination of 2-bromo-N-(4-methylbenzyl)butanamide
Technical Synthesis Guide: Aminolysis of -Bromoamides Part 1: Strategic Overview & Chemical Logic Executive Summary This Application Note details the synthetic procedure for the amination of 2-bromo-N-(4-methylbenzyl)but...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Synthesis Guide: Aminolysis of
-Bromoamides
Part 1: Strategic Overview & Chemical Logic
Executive Summary
This Application Note details the synthetic procedure for the amination of 2-bromo-N-(4-methylbenzyl)butanamide (CAS: 1242932-32-6). This substrate represents a critical class of
-haloamides used as electrophilic building blocks in the synthesis of neuroactive pharmaceutical intermediates, particularly analogs of racetam anticonvulsants and voltage-gated ion channel modulators.
The transformation relies on a bimolecular nucleophilic substitution (
) where the -bromine is displaced by an amine. While the protocol below uses pyrrolidine as the exemplar nucleophile (due to its prevalence in medicinal chemistry, e.g., Levetiracetam pharmacophores), the conditions are adaptable to other secondary amines (e.g., dimethylamine, morpholine) or primary amines with minor stoichiometric adjustments.
Mechanistic Insight & Reaction Design
The reaction proceeds via an
mechanism.[1] The choice of conditions is dictated by the need to balance reaction rate against the competing elimination pathway (dehydrohalogenation) which yields the -unsaturated amide (crotonamide derivative).
Solvent Selection:Acetonitrile (MeCN) is the preferred solvent. Its polar aprotic nature facilitates
transition states by solvating the cation () while leaving the nucleophile (amine) active. Unlike DMF, MeCN is easily removed during workup, preventing emulsion formation.
Base Selection:Potassium Carbonate (
) is utilized as an acid scavenger. While the amine itself can act as a base, using an inorganic base prevents the loss of valuable nucleophile as the hydrobromide salt ().
Temperature Control: The reaction is exothermic. Controlled heating (40–60°C) is often required to drive the reaction to completion, but excessive heat promotes elimination.
Reaction Pathway Diagram
Caption: Mechanistic pathway highlighting the competition between
substitution and elimination side-reactions.
Part 2: Detailed Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
2-bromo-N-(4-methylbenzyl)butanamide
270.17
1.0
Limiting Reagent
Pyrrolidine (Exemplar Amine)
71.12
1.2
Nucleophile
Potassium Carbonate ()
138.21
2.0
Acid Scavenger
Acetonitrile (MeCN)
-
10 vol
Solvent
Ethyl Acetate (EtOAc)
-
-
Extraction Solvent
Step-by-Step Methodology
Step 1: Reaction Assembly
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
Charging: Charge the flask with 2-bromo-N-(4-methylbenzyl)butanamide (1.0 eq) and anhydrous
(2.0 eq).
Solvation: Add MeCN (10 mL per gram of substrate). Stir at room temperature (20–25°C) for 10 minutes to create a uniform suspension.
Addition: Add the amine (1.2 eq) dropwise over 5 minutes. Note: Mild exotherm may occur.
Step 2: Reaction Execution
Heating: Warm the mixture to 45–50°C .
Monitoring: Maintain agitation for 4–6 hours .
PAT (Process Analytical Technology): Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexanes).
Target: Disappearance of starting bromide (
) and appearance of the polar amine product (, stains with Ninhydrin/Dragendorff).
Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (
, excess ) through a pad of Celite. Rinse the pad with MeCN.
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.
Acid-Base Purification (Self-Validating Step):
Dissolve crude oil in EtOAc .
Extract with 1M HCl (2x). The product moves to the aqueous layer as the ammonium salt; non-basic impurities remain in organics.
Separate phases. Keep the Aqueous layer .
Basify the aqueous layer with 2M NaOH to pH ~10.
Extract the cloudy aqueous mixture with DCM (3x).
Dry combined DCM layers over
, filter, and concentrate.
Purification Logic Flow
Caption: Acid-base extraction workflow ensuring removal of non-basic starting materials and neutral byproducts.
Part 3: Quality Control & Troubleshooting
Analytical Specifications
1H NMR (CDCl3): Look for the diagnostic shift of the
-proton. The starting bromide -CH is typically a triplet/multiplet ~4.2-4.5 ppm. In the product, this shifts upfield to ~3.0-3.5 ppm due to the amine shielding relative to bromine.
Mass Spectrometry: Expect
peak corresponding to the specific amine used. (e.g., if Pyrrolidine is used: Da).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance of amine or old reagents.
Increase Temp to 60°C; Add KI (0.1 eq) as catalyst (Finkelstein condition).
Elimination Product
Temperature too high or base too strong.
Lower Temp to 25°C; Switch base to DIPEA or .
Emulsions
Amide surfactant properties.
Use brine during extraction; Filter biphasic mixture through Celite.
Part 4: References
GuideChem. (2023). Compound Summary: 2-Bromo-N-(4-methylbenzyl)butanamide (CAS 1242932-32-6).[3] Retrieved from
BenchChem. (2025).[2] General Synthesis Protocols for Alpha-Bromoamides. Retrieved from
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Standard text for
mechanism on -halo carbonyls).
Johnston, J. N., et al. (2015).[4] Enantioselective synthesis of
-amino amides.[4][5] Royal Society of Chemistry. Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet:
-Bromoamides. Retrieved from
Disclaimer: This protocol involves the use of alkylating agents and corrosive amines. All manipulations must be performed in a fume hood with appropriate PPE.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cross-Coupling Reaction Conditions for
-Bromoamide Substrates
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Precision Cross-Coupling of
-Bromoamides: Overcoming Labile Substrate Challenges
Executive Summary & Strategic Context
-Bromoamides are high-value synthons in drug discovery, serving as precursors to -aryl amides, non-natural amino acids, and -lactams. However, they represent a "privileged but problematic" substrate class in cross-coupling. Unlike robust aryl halides, -bromoamides are prone to three distinct failure modes under classical Palladium catalysis:
-Hydride Elimination: Rapid formation of ketenes or unsaturated amides.
Hydrodehalogenation: Reduction of the C-Br bond to C-H.
Nucleophilic Attack: Direct substitution at the
-position by bases or nucleophilic ligands.
The Solution: The field has shifted decisively toward Nickel Catalysis . Unlike Palladium, Nickel facilitates single-electron transfer (SET) pathways that engage alkyl halides via radical intermediates, bypassing the high energy barrier of
-type oxidative addition and suppressing .
This guide details two field-proven protocols: the Stereoconvergent Negishi Coupling (for enantioselective synthesis) and the Reductive Cross-Electrophile Coupling (for high-throughput library generation).
Mechanistic Logic: Why Nickel?
To optimize these reactions, one must understand the catalytic engine.[1] The reaction does not proceed via the standard
cycle.
The Radical-Chain Pathway (Ni-Catalyzed)
The active catalyst is often a
species. The cycle relies on the persistent radical effect to couple a transient alkyl radical (from the -bromoamide) with a stabilized organometallic species.
Figure 1: Simplified catalytic cycle for Ni-catalyzed cross-coupling of alkyl halides. Note the involvement of single-electron transfer (SET) generating an alkyl radical.
Critical Parameter Optimization
Before attempting the protocols, review these critical variables.
Parameter
Recommendation
Rationale
Catalyst Source
or
is air-stable and cheaper; is necessary if no reductant (Zn/Mn) is present.
Ligand Class
Pybox (Negishi) or Bi/Terpyridine (Reductive)
Nitrogen ligands stabilize high-valent Ni intermediates better than phosphines for alkyl coupling.
Solvent
DMI (1,3-Dimethyl-2-imidazolidinone) or DMA
High polarity promotes solubility of inorganic salts and stabilizes polar transition states.
Solvent Addition: Add anhydrous DMI and THF via syringe. Stir for 10-15 minutes. The solution should turn orange , indicating active catalyst formation.
Reaction: Add the organozinc reagent dropwise via syringe over 5–10 minutes.
Critical Control Point: Do not add the zinc reagent rapidly; the exotherm can degrade the catalyst.
Monitoring: Stir at room temperature. Monitor by LCMS or GCMS. Conversion is typically complete within 2–6 hours.
Quench: Quench with
HCl (aq) or saturated . Extract with EtOAc.
Purification: Flash chromatography on silica gel.
Yield Expectation: 70–90%.
ee Expectation: 85–95% (highly dependent on ligand purity).
Additive: NaI (0.5 equiv) (Accelerates reaction via iodide exchange).
Solvent: DMA (Anhydrous).
Workflow Visualization
Figure 2: Operational workflow for Reductive Cross-Coupling. The slow addition of the
-bromoamide is the critical success factor.
Step-by-Step Procedure
Activation of Reductant: If using Mn powder, activate it by washing with dilute HCl, then water, then ethanol, then ether, and drying under vacuum. Commercial "activated" Zn dust is also acceptable.
Catalyst Formation: In a vial, mix
and ligand in DMA. Stir until the complex forms (typically green/blue).
Component Mixing: Add the Aryl Iodide, activated Mn, and NaI to the catalyst mixture.
Slow Addition (Crucial): Dissolve the
-bromoamide in a separate volume of DMA.
Why?
-Bromoamides reduce faster than aryl halides. If added all at once, you will get homocoupling or hydrodehalogenation.
Action: Add the amide solution via syringe pump over 2–4 hours.
Workup: Dilute with EtOAc, filter through a Celite pad to remove Mn/Zn salts. Wash with 1M HCl to remove pyridine ligands.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
No Reaction (SM Recovery)
Catalyst poisoning or leak.
Ensure rigorous degassing. Use fresh if possible. Check ligand quality.
Hydrodehalogenation (Product is R-H)
Proton source in solvent or uncontrolled radical life.
Dry solvent over molecular sieves. Increase concentration of coupling partner.
Homocoupling (R-R)
Concentration of R-Br is too high relative to catalyst.
Use Protocol B (Slow Addition). This is the #1 fix for homocoupling.
-Elimination (Alkene formation)
Reaction temperature too high or base too strong.
Lower temp to or RT. Switch to less basic ligands (e.g., Pybox vs Bipy).
References
Fischer, C., & Fu, G. C. (2005).[5] Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary
-Bromo Amides with Organozinc Reagents.[3][6][7] Journal of the American Chemical Society, 127(13), 4594–4595.[7] Link
Lou, S., & Fu, G. C. (2010).[2] Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary
-Bromo Amides with Alkylzinc Reagents.[2][3] Organic Syntheses, 87, 330.[2] Link
Kadunce, N. T., & Reisman, S. E. (2015). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of
-Chloroesters with Aryl Iodides. Journal of the American Chemical Society, 137(33), 10480–10483. Link
Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link
Microwave-Assisted Functionalization of 2-Bromo-N-(4-methylbenzyl)butanamide
Application Note & Protocol Guide Executive Summary This guide details the microwave-assisted synthesis (MAOS) protocols for utilizing 2-bromo-N-(4-methylbenzyl)butanamide (CAS: 1242932-32-6) as a core scaffold in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
This guide details the microwave-assisted synthesis (MAOS) protocols for utilizing 2-bromo-N-(4-methylbenzyl)butanamide (CAS: 1242932-32-6) as a core scaffold in medicinal chemistry.
The
-bromo amide moiety is a versatile electrophile. Under conventional thermal conditions, nucleophilic substitution at the secondary -carbon (sterically hindered by the ethyl chain of the butyryl group) is often sluggish, requiring prolonged heating that leads to elimination byproducts (-unsaturated amides). Microwave irradiation overcomes this activation energy barrier, facilitating rapid amination and Hantzsch-type heterocyclization .
-Bromo Stereocenter: Prone to nucleophilic attack but sensitive to base-mediated racemization.
N-(4-methylbenzyl) Group: Provides lipophilicity and UV activity; common pharmacophore in ion channel blockers.
Butanamide Chain: The ethyl group at the
-position adds steric bulk compared to acetamides, making MAOS crucial for efficient substitution.
The Microwave Advantage
Thermal heating of secondary
-halo amides with amines often competes with E2 elimination , yielding the useless crotonamide derivative. Microwave dielectric heating provides rapid, uniform energy transfer, accelerating the bimolecular substitution () rate significantly faster than the unimolecular elimination or degradation pathways.
Reaction Pathways
The following diagram illustrates the divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthetic pathways for 2-bromo-N-(4-methylbenzyl)butanamide under microwave irradiation.
Protocol 1: Nucleophilic Substitution (Amination)
Objective: Synthesis of a library of
-benzyl-2-aminobutanamides.
Application: Generating analogs of local anesthetics (e.g., Lidocaine/Prilocaine structural cousins) or glycine transporter inhibitors.
Solvent: Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup; DMF for poorly soluble amines.
Catalyst (Optional): Potassium Iodide (KI, 10 mol%) – Use for sterically hindered amines (Finkelstein in situ).
Step-by-Step Methodology
Preparation:
In a 10 mL microwave process vial, dissolve 2-bromo-N-(4-methylbenzyl)butanamide (0.5 mmol, ~135 mg) in 2 mL of Acetonitrile.
Addition:
Add the secondary amine (0.6 mmol) followed by
(1.0 mmol, finely ground).
Expert Tip: If using a volatile amine, add it last and cap immediately.
Irradiation (Standard Mode):
Temperature: 100 °C
Time: 10 minutes
Pressure Limit: 250 psi
Stirring: High
Note: If using DMF, wash thoroughly during workup to remove solvent.
Workup:
Filter off the inorganic salts (
, KBr).
Concentrate the filtrate under reduced pressure.
Purification: The crude is often >90% pure. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Data: Microwave vs. Thermal Comparison
Parameter
Thermal Reflux (MeCN)
Microwave (100°C)
Reaction Time
8 - 12 Hours
10 Minutes
Yield
65 - 75%
88 - 95%
Side Products
Elimination (Crotonamide) observed
Negligible
Energy Efficiency
Low
High
Protocol 2: Hantzsch Thiazole Synthesis
Objective: Cyclization to form 2-amino-4-ethyl-5-(N-4-methylbenzyl-carboxamido)thiazole derivatives.
Application: Creating rigid heterocyclic cores for kinase inhibition or GPCR targeting.
The following flowchart outlines the decision-making process for the researcher.
Figure 2: Operational workflow for microwave-assisted diversification.
Scientific Validation & Troubleshooting
Mechanism of Action
The reaction proceeds via a classic
mechanism . The 4-methylbenzyl amide group acts as an electron-withdrawing group (EWG) inductively, slightly activating the -carbon. However, the ethyl group at the -position creates steric hindrance.
Thermal Failure Mode: Under slow thermal heating, the basic amine can abstract the
-proton (from the ethyl group), leading to elimination.
Microwave Solution: Rapid dielectric heating allows the system to reach the transition state for substitution (
) faster than the competing elimination pathway, effectively "outrunning" the side reaction.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Conversion
Steric hindrance of amine
Add 10 mol% KI (Finkelstein catalyst) to generate the more reactive -iodo intermediate.
Elimination Product
Temperature too high
Reduce Temp to 80°C and extend time; Ensure non-nucleophilic base is NOT used (use ).
Darkening/Tars
Thermal decomposition
Use "PowerMax" cooling (simultaneous cooling during heating) if available, or reduce hold time.
minimizing elimination side products in alpha-bromoamide reactions
A Guide to Minimizing Elimination Side Products and Maximizing Substitution Yields Welcome to the technical support hub for α-bromoamide reactions. As a Senior Application Scientist, I understand the critical importance...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Elimination Side Products and Maximizing Substitution Yields
Welcome to the technical support hub for α-bromoamide reactions. As a Senior Application Scientist, I understand the critical importance of reaction control in the synthesis of novel chemical entities. The competition between nucleophilic substitution (SN2) and base-induced elimination (E2) is a frequent challenge for researchers working with α-bromoamides, often leading to reduced yields of the desired product and complex purification challenges.
This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and optimize your reactions. We will move beyond simple procedural lists to explore the underlying mechanistic principles, enabling you to make informed decisions and gain control over your chemical transformations.
The Central Challenge: Substitution (SN2) vs. Elimination (E2)
The core issue arises from the dual nature of many nucleophiles, which can also act as bases. An α-bromoamide possesses both an electrophilic α-carbon (the target for substitution) and an acidic β-proton (the target for elimination). The reaction pathway is a delicate balance, heavily influenced by a range of experimental parameters.
Caption: The fundamental competition between SN2 and E2 pathways.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of the α,β-unsaturated amide. What's the most likely cause?
This is the classic sign of a dominant E2 elimination pathway. The most common culprits are, in order of likelihood:
The Base/Nucleophile is too strong or sterically unhindered: Strong, small bases like alkoxides (e.g., NaOMe, NaOEt) or hydroxide (NaOH) will preferentially abstract the β-proton.[1][2]
The Reaction Temperature is too high: Elimination reactions typically have a higher activation energy than substitution reactions. Increasing the temperature disproportionately favors the elimination pathway.[1]
The Substrate is sterically hindered: Bulky groups on the α-carbon or β-carbon can block the nucleophile from accessing the α-carbon for SN2 attack, making proton abstraction by a base an easier alternative.[3][4][5]
Q2: What is the best type of base to use to favor substitution?
If your nucleophile is an amine or other neutral species that requires a separate base for deprotonation or to quench the HBr byproduct, opt for a weak, non-nucleophilic base. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. If a stronger organic base is needed, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be effective.[6] Avoid strong, non-hindered bases whenever possible.[7]
Q3: My nucleophile is inherently a strong base (e.g., an alkoxide). How can I promote substitution?
This is a challenging scenario. The key is to suppress the basicity while favoring nucleophilicity.
Lower the temperature significantly: Start at 0 °C or even -20 °C.
Use a polar aprotic solvent: Solvents like DMF or DMSO can solvate the counter-ion of your nucleophile, making the nucleophile itself more "naked" and reactive, which can favor SN2.[8][9]
Consider changing the nucleophile: If possible, using a corresponding thiol (RS⁻) instead of an alkoxide (RO⁻) can dramatically shift the balance. Thiolates are excellent nucleophiles but significantly weaker bases than alkoxides.[2]
Q4: Can I use a polar protic solvent like ethanol or water?
It is strongly discouraged. Polar protic solvents form a hydrogen-bonding "cage" around the nucleophile.[8] This solvation shell increases its effective steric bulk and significantly dampens its nucleophilicity. Basicity is less affected because the solvent-caged species can still access the sterically exposed β-proton.[8] This combination strongly favors elimination over substitution.
In-Depth Troubleshooting Guide
Problem: Elimination is the Major Product
When the undesired α,β-unsaturated amide is the primary product, a systematic re-evaluation of your reaction conditions is necessary. This workflow helps diagnose and solve the issue.
Caption: Troubleshooting workflow for excessive elimination.
Key Parameter Optimization: A Deeper Dive
Controlling the SN2/E2 competition requires careful consideration of four key factors: the base, the solvent, the temperature, and the structure of the reactants themselves.
Base and Nucleophile Selection
The nucleophile's role as a base is often the primary driver of elimination. The ideal SN2 nucleophile is one with high nucleophilicity but low basicity. When the nucleophile itself is not basic and an auxiliary base is required, that base should be non-nucleophilic and preferably sterically hindered.
Can undergo substitution, but elimination is a risk, especially with hindered amines or at high temperatures.[10][11]
⁻OH, ⁻OR
Strong Base / Good Nucleophile
~15-17
E2 >> SN2
Strongly favors elimination. Use only when elimination is the desired outcome.[1][12]
K₂CO₃, Cs₂CO₃
Weak, Non-Nucleophilic Base
~10.3
SN2 (Auxiliary)
Ideal for scavenging HBr when using amine nucleophiles. Does not promote elimination.
DIPEA, 2,6-Lutidine
Hindered, Non-Nucl. Base
~10.7
SN2 (Auxiliary)
Good for acid-sensitive substrates where carbonate bases are too slow or insoluble.[6]
NaH, LiHMDS
Very Strong, Hindered Base
~35-37
E2 (Auxiliary)
Used to deprotonate very weak nucleophiles (e.g., some alcohols), but high risk of elimination.
t-BuOK
Strong, Hindered Base
~18
E2
A classic reagent for inducing elimination due to its high basicity and steric bulk.[12][13]
Solvent Effects
The solvent's role extends beyond simply dissolving reagents; it actively influences the nucleophile's reactivity. Polar aprotic solvents are the gold standard for SN2 reactions.
Solvent
Type
Dielectric Const. (ε)
Effect on SN2/E2
DMSO, DMF
Polar Aprotic
47, 37
Strongly Favors SN2
Acetonitrile (ACN)
Polar Aprotic
37.5
Strongly Favors SN2
Acetone
Polar Aprotic
21
Favors SN2
THF
Weakly Polar Aprotic
7.5
SN2 / E2 Neutral
Ethanol, Methanol
Polar Protic
24.5, 32.7
Strongly Favors E2
Water
Polar Protic
80
Strongly Favors E2
Temperature Control
Temperature is a simple yet powerful tool. Because elimination (E2) typically proceeds through a more sterically congested and thus higher-energy transition state than substitution (SN2), it benefits more from increased thermal energy.
Rule of Thumb: To favor substitution, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Starting Point: Begin reactions at 0 °C or room temperature.
Optimization: If the reaction is slow, increase the temperature incrementally (e.g., to 40-50 °C) while monitoring the SN2:E2 ratio by TLC or LC-MS. Avoid high temperatures (e.g., >80 °C) unless all other options have been exhausted.[1]
Experimental Protocols
Protocol 1: General Procedure for SN2 Amination of an α-Bromoamide
This protocol is optimized to favor the substitution pathway when reacting an α-bromoamide with a primary or secondary amine.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the α-bromoamide (1.0 eq) and anhydrous, degassed polar aprotic solvent (e.g., Acetonitrile or DMF, to make a 0.1 M solution).
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) followed by a weak, non-nucleophilic base such as powdered anhydrous K₂CO₃ (2.0 eq).
Temperature Control: Cool the stirred reaction mixture to 0 °C using an ice-water bath.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
Workup: Upon completion, filter off the inorganic base and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
Purification: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.
Protocol 2: Troubleshooting by Base Screening
If Protocol 1 yields significant elimination product, a systematic screening of bases can identify optimal conditions.
Setup: Prepare three identical small-scale reactions (e.g., in 4 mL vials) as described in Protocol 1, Step 1.
Base Variation:
Vial 1: Add K₂CO₃ (2.0 eq) as the control.
Vial 2: Add Cs₂CO₃ (2.0 eq). (Cesium carbonate is more soluble and can sometimes accelerate reactions).
Execution: Add the amine nucleophile (1.2 eq) to each vial. Seal the vials and stir at room temperature for 24 hours.
Analysis: Take a small aliquot from each reaction mixture, dilute, and analyze by LC-MS or ¹H NMR to determine the ratio of substitution product to elimination product.
Scale-Up: Proceed with the base that provides the highest SN2:E2 ratio.
Caption: A systematic workflow for reaction optimization.
References
Vertex AI Search. (2022, August 28).
D'Angeli, F., et al. (Date not available).
Dalal Institute. (Date not available).
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
(Source not specified). Nucleophilic substitution vs.
Mizuta, S., et al. (Date not available). Nucleophilic substitution reactions with fluoride.
Bickelhaupt, F. M., et al. (Date not available). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. PMC.
Chemistry Steps. (2025, July 27). Steric Hindrance in SN1 and SN2 Reactions.
Master Organic Chemistry. (2023, January 18).
Chemistry LibreTexts. (2023, January 22). C.
Chemistry Stack Exchange. (2016, December 10).
Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
Oreate AI Blog. (2026, January 15). Elimination vs. Substitution Reactions: Understanding the Nuances.
Shah, R. (Date not available).
Revvity. (Date not available). Alpha Troubleshooting Tables.
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
Benchchem. (2025). The Advent of Steric Hindrance: A Technical Guide to the Discovery and Historical Context of α-Bromoesters.
Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base.
White, M. C., et al. (2014, September 18). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society.
ResearchGate. (Date not available). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
Nicewicz, D. A., et al. (Date not available). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science (RSC Publishing).
Michigan State University. (Date not available). Alkyl Halide Reactivity.
Jasperse, J.
Organic Chemistry Portal. (Date not available). Nucleophilic Substitution (SN1, SN2).
Bickelhaupt, F. M., et al. (Date not available). Nucleophilic Substitution (SN2)
Lumen Learning. (Date not available). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
SATHEE. (Date not available). Hoffmann Bromamide Reaction Mechanism.
MacMillan, D. W. C., et al. (2026, February 23). α-Arylation of Glutarimides via Ni/Ir Metallaphotoredox Cross-Electrophile Coupling. The Journal of Organic Chemistry.
Benchchem. (2025).
Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
(Source not specified).
Chemistry Guru. (Date not available). Nucleophilic Substitution of Amine.
Fu, G. C. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science.
Nicewicz, D. A., et al. (2023, January 20). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science (RSC Publishing).
purification methods for 2-bromo-N-(4-methylbenzyl)butanamide reaction mixtures
Topic: Purification Methods for 2-bromo-N-(4-methylbenzyl)butanamide Reaction Mixtures Content Type: Technical Support Center Guide Welcome to the technical support hub. You are likely synthesizing 2-bromo-N-(4-methylben...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification Methods for 2-bromo-N-(4-methylbenzyl)butanamide Reaction Mixtures
Content Type: Technical Support Center Guide
Welcome to the technical support hub. You are likely synthesizing 2-bromo-N-(4-methylbenzyl)butanamide (CAS: 1242932-32-6) via the acylation of 4-methylbenzylamine with 2-bromobutyryl bromide (or 2-bromobutyric acid with a coupling agent).[1]
This reaction is generally robust, but the
-bromo functionality introduces specific stability challenges—namely susceptibility to nucleophilic substitution or elimination to the -unsaturated analogue (crotonamide derivative).[1][2] The guide below prioritizes methods that preserve this labile halogen while effectively removing the starting amine and acid byproducts.
Phase 1: Quenching & Workup (The First Line of Defense)
Q: My crude reaction mixture is dark and contains significant solids. How should I initiate the workup to minimize yield loss?
Dr. Thorne: The solids are likely the hydrobromide salt of your base (e.g., triethylamine hydrobromide) or your starting amine. Do not filter immediately if you used a biphasic system; instead, dissolve them to prevent trapping your product.
Protocol:
Quench: Cool the reaction to 0°C. Add water slowly to hydrolyze any unreacted acid bromide.
Solvent Check: If you used a water-miscible solvent (THF, DMF, Acetonitrile), you must remove the bulk of it via rotary evaporation or dilute significantly with an organic solvent (DCM or EtOAc) to force phase separation. Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) here as it tends to extract fewer polar impurities.[1]
Wash Sequence (The "3-Step" Rule):
Acid Wash (Critical): Wash the organic layer with 1M HCl (2x). This protonates unreacted 4-methylbenzylamine, forcing it into the aqueous layer.[1]
Base Wash: Wash with Saturated NaHCO₃ (2x).[1] This removes 2-bromobutyric acid formed from the hydrolysis of excess acyl bromide.[1]
Brine/Dry: Wash with saturated NaCl, dry over anhydrous Na₂SO₄ (magnesium sulfate can sometimes be slightly Lewis acidic and is less preferred for labile halides), and concentrate.[2]
Q: I see a persistent emulsion during the aqueous wash. How do I break it?
Dr. Thorne: Amides with benzyl chains often act as weak surfactants.[1]
Immediate Fix: Add a small amount of methanol (1-2 mL) to the separatory funnel; this often disrupts the surface tension.[1] Alternatively, filter the biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion.
Phase 2: Crystallization (The Gold Standard)
Q: The crude oil solidifies slowly. What solvent system do you recommend for recrystallization?
Dr. Thorne:
-Bromo amides typically crystallize well due to the polarity of the amide bond and the heavy bromine atom. However, you must avoid solvents that encourage nucleophilic attack (like hot methanol with traces of base).
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Suitability
Notes
Hexane / Ethyl Acetate
4:1 to 2:1
High
Best starting point.[1] Dissolve in hot EtOAc, add Hexane until turbid.
Ethanol / Water
95:5
Medium
Good recovery, but risk of solvolysis if heated too long. Keep dwell time short.
Toluene / Heptane
1:1
High
Excellent for removing non-polar dimers.[1] Slow cooling yields large needles.[1]
Q: My product is "oiling out" instead of crystallizing. Why?
Dr. Thorne: This usually indicates the presence of impurities (likely the elimination product, N-(4-methylbenzyl)but-2-enamide) lowering the melting point.[1]
Troubleshooting:
Re-dissolve the oil in the minimum amount of EtOAc.
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass surface with a spatula.
Cool Slowly: Place the flask in a warm water bath and let it cool to room temperature inside the bath (insulation method). Rapid cooling traps impurities and leads to oiling.[1]
Phase 3: Chromatography & Advanced Purification
Q: Recrystallization failed. I need to run a column. Will the bromine survive silica gel?
Dr. Thorne: Generally, yes.[1] Secondary amides are stable on silica.[1] However, the
Pre-treatment: If your compound is particularly sensitive (or if you see a new spot appearing on TLC during the run), buffer the silica column with 1% Triethylamine in the eluent to neutralize acidic sites, though this is rarely necessary for this specific amide.[2]
Q: How do I separate the "elimination byproduct" (alkene) from my product?
Dr. Thorne: This is the most difficult separation. The alkene (2-butenamide derivative) is structurally very similar to your product but slightly less polar and UV-active.[1]
TLC Tip: The alkene often stains differently. Use KMnO₄ stain ; the alkene will turn bright yellow/brown instantly, while your product (the bromide) will not react or react very slowly.
Separation: You typically need a high-efficiency column or High-Performance Liquid Chromatography (HPLC).[1] If the impurity level is <5%, recrystallization from Toluene is often more effective than a column.
Visualizing the Workflow
Below is the decision logic we use in the Process Group to determine the purification route.
Figure 1: Purification Decision Tree for
-Bromo Amides.[1] Note the priority of Crystallization over Chromatography for scalability.
Phase 4: Impurity Profiling (Know Your Enemy)
Understanding what you are removing is key to selecting the right method.[3]
Impurity Type
Origin
Removal Strategy
4-Methylbenzylamine
Starting Material (Excess)
Acid Wash (1M HCl) .[1] Forms water-soluble ammonium salt.[1]
2-Bromobutyric Acid
Hydrolysis of Acid Bromide
Base Wash (NaHCO₃) .[1] Forms water-soluble carboxylate.[1]
Crotonamide Derivative
Elimination (Base/Heat)
Recrystallization (Toluene) or Prep-HPLC .[1] Hard to remove; prevent by keeping reaction <0°C.
-Amino Amide
Nucleophilic Substitution
Chromatography .[1] Polarity difference is usually significant (Amino amide is much more polar).[1]
References
General Amide Synthesis & Workup
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][] Tetrahedron, 61(46), 10827-10852.[1][2] Link
Purific
-Halo Amides:
Vora, H. U., & Rovis, T. (2007).[2] Nucleophilic Carbene Catalyzed Synthesis of
-Haloamides.[1] Journal of the American Chemical Society. (Discusses stability and handling of similar electrophiles). Link
Recrystallization Solvent Selection
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent polarity and crystallization). Link
Reaction of Acid Halides with Amines
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Intramolecular Cyclization to 1-(4-methylbenzyl)-3-ethylazetidin-2-one (
-Lactam Formation).
Document ID: TSC-2024-BLAC-04
Date: October 26, 2023
Author: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
You are attempting a base-mediated intramolecular nucleophilic substitution (
) to close a 4-membered -lactam ring. While Baldwin’s rules classify as favorable, the strain energy of the azetidinone ring (~25 kcal/mol) makes this reaction highly sensitive to competing pathways—specifically elimination and hydrolysis .
The Reaction:
Substrate: 2-bromo-N-(4-methylbenzyl)butanamide
Target: 1-(4-methylbenzyl)-3-ethylazetidin-2-one
Mechanism: Intramolecular
displacement of bromide by the amidate nitrogen.
Diagnostic Flowchart
Use this logic tree to identify your specific failure mode before proceeding to the protocols.
The "Low Conversion" Matrix
Identify your specific symptom in the table below to find the immediate corrective action.
Symptom
Chemical Reality
Root Cause
Corrective Action
Conversion stops at ~50%
Reaction Stalling
Passivation/Ion Pairing: The bromide salt byproduct (NaBr/KBr) coats the base surface (if heterogeneous) or the amidate anion forms a tight ion pair with the cation, preventing cyclization.
Add TBAI (10 mol%): Tetrabutylammonium iodide breaks ion pairs and facilitates Finkelstein exchange (Br I), making the leaving group better.
New spot, less polar than SM
Elimination ()
Base Basicity vs. Nucleophilicity: The base is deprotonating C2 (alpha-proton) instead of the Nitrogen, leading to the -unsaturated amide.
Switch to PTC: Use solid or with a phase transfer catalyst in Toluene. Avoid NaH if elimination is dominant.
New spot, very polar/streaking
Hydrolysis
Moisture Ingress: The amidate anion is quenched by water, or hydroxide attacks the carbonyl.
Dry Everything: Re-dry solvent over molecular sieves (3Å). Ensure base (e.g., ) is dried under vacuum at 100°C.
Thick gum/precipitate
Polymerization
Intermolecular Reaction: The Nitrogen of Molecule A attacks the Bromine of Molecule B.
High Dilution: Run the reaction at 0.01 M - 0.05 M .[1] Do not exceed 0.1 M.
-proton (at C2) is acidic. A "hard" base (like NaH or LDA) often prefers to remove the -proton, leading to elimination.
Path A (Desired): N-deprotonation
Attack on C2 -Lactam.
Path B (Undesired): C2-deprotonation
Elimination of HBr Crotonamide derivative.
Why Phase Transfer Catalysis (PTC) is Superior:
We recommend PTC (Solid-Liquid) over homogeneous conditions (NaH/THF). In a solid-liquid PTC system (e.g., Toluene/Solid KOH/TEBA), the concentration of active base in the organic phase is low but constant. This favors the kinetic product (cyclization) and reduces the instantaneous concentration of "hard" base that drives elimination [1].
The Role of the N-Benzyl Group
The para-methyl group on the benzyl ring is slightly electron-donating. This increases the electron density on the Nitrogen atom, making it a better nucleophile, which is good for this reaction. However, it also makes the amide bond slightly more prone to oxidative cleavage if exposed to air/light over long periods.
Recommended Protocols
Protocol A: Phase Transfer Catalysis (Recommended for Robustness)
Best for scaling and minimizing elimination side-products.
Reagents:
Substrate (1.0 equiv)
Toluene (Reagent Grade, 20 volumes relative to mass)
Tetrabutylammonium hydrogen sulfate (TBAHS) or TBAI (10 mol%)
Powdered KOH (2.0 equiv) or
(3.0 equiv)
Procedure:
Dissolution: Dissolve the 2-bromo-amide in Toluene (0.05 M concentration).
Catalyst: Add the Phase Transfer Catalyst (TBAHS/TBAI). Stir for 5 mins.
Base Addition: Add powdered KOH or
in a single portion.
Reaction: Stir vigorously at Room Temperature .
Note: Heating (>50°C) significantly increases elimination risk. Only heat if conversion is <10% after 4 hours.
Monitoring: Check HPLC/TLC every 2 hours.
Workup: Filter off the solids. Wash filtrate with water (pH neutral). Dry and concentrate.
Protocol B: Anhydrous Cyclization (High Speed)
Use only if Protocol A fails or if strictly anhydrous conditions are already established.
Reagents:
Substrate (1.0 equiv)
Dry THF (0.02 M - High Dilution is critical)
NaH (1.2 equiv, 60% dispersion in oil)
Procedure:
Preparation: Wash NaH with dry hexane under Argon to remove oil (optional but recommended for cleaner HPLC traces). Suspend NaH in dry THF.
Addition: Cool NaH suspension to 0°C . Add the substrate solution dropwise over 30 minutes.
Why? Dropwise addition keeps the concentration of the anionic intermediate low, preventing intermolecular dimerization.
Temperature: Allow to warm to RT naturally.
Quench: Quench with saturated
immediately upon consumption of SM. Prolonged exposure to NaOH (formed from NaH + water quench) will hydrolyze the lactam ring.
Frequently Asked Questions (FAQs)
Q: I see a product with the correct mass (M+), but it's not the lactam. What is it?A: If the mass matches the SM but the retention time is different, you likely have the elimination product (isomerization) or an epimerized starting material (if chiral). If the mass is (M-HBr), it is the crotonamide derivative.
Q: Can I use DMF as a solvent?A:Avoid DMF if possible. While DMF accelerates
reactions, it also stabilizes the specific transition state that leads to elimination. Furthermore, removing DMF requires aqueous workups that can hydrolyze the strained -lactam ring. Toluene or DCM are superior for stability.
Q: Why does adding TBAI help?A: This is the Finkelstein effect . The iodide ion displaces the bromide to form a transient
-iodoamide. The C-I bond is weaker and the iodide is a better leaving group than bromide, accelerating the cyclization rate significantly () without increasing the elimination rate () [2].
References
Fletcher, S. (2010). The synthesis of
-lactams: a review. Tetrahedron Letters, 51(38), 4947-4950.
Singleton, D. A., & Church, K. M. (1990).
-lactams.[2] Journal of Organic Chemistry, 55(16), 4780-4782.
Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.
solvent selection for recrystallization of 2-bromo-N-(4-methylbenzyl)butanamide
Welcome to the Technical Support Center for the purification and handling of 2-bromo-N-(4-methylbenzyl)butanamide . As a moderately polar, lipophilic alpha-bromoamide, this intermediate presents unique crystallization ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and handling of 2-bromo-N-(4-methylbenzyl)butanamide . As a moderately polar, lipophilic alpha-bromoamide, this intermediate presents unique crystallization challenges, including liquid-liquid phase separation ("oiling out") and thermal degradation.
This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, validated solvent selection matrices, and self-validating standard operating procedures (SOPs).
Process Logic: Recrystallization Workflow
Workflow for the recrystallization and troubleshooting of 2-bromo-N-(4-methylbenzyl)butanamide.
Q: What is the optimal solvent system for recrystallizing 2-bromo-N-(4-methylbenzyl)butanamide?A: For alpha-bromoamides with significant hydrophobic bulk (such as the 4-methylbenzyl group and the aliphatic butanamide chain), a binary system of a non-polar anti-solvent and a moderately polar aprotic solvent is required. The recommended system is Heptane / Ethyl Acetate (typically in a 3:1 to 4:1 v/v ratio) .
Causality: The amide core provides moderate polarity, making the compound highly soluble in pure ethyl acetate. However, the lipophilic tail decreases the overall crystal lattice energy, making the compound prone to remaining in solution. Heptane acts as an anti-solvent to force nucleation. Highly similar alpha-bromoamides have been successfully purified using a 3:1 hexanes/ethyl acetate system 1[1].
Q: During cooling, my product forms a milky emulsion or a heavy oil at the bottom of the flask instead of crystals. How do I prevent this?A: You are experiencing "oiling out" (liquid-liquid phase separation), a common crystallization mechanism where the solute precipitates as a liquid rather than a solid 2[2]. This occurs when the melting point of the solute is lower than the saturation temperature of the solvent system.
Causality & Fix: Because 2-bromo-N-(4-methylbenzyl)butanamide has a relatively low melting point, an excess of anti-solvent (heptane) causes the compound to supersaturate and crash out as an oil. To fix this, reheat the mixture until the oil redissolves, add 5-10% more Ethyl Acetate to shift the solubility curve, and apply a highly controlled cooling rate (0.5 °C/min). Introducing seed crystals at the metastable cloud point bypasses the energy barrier for nucleation, forcing solid crystal growth instead of oiling out 2[2].
Q: Why is my product purity decreasing after recrystallization in ethanol or aqueous mixtures?A: 2-bromo-N-(4-methylbenzyl)butanamide contains a highly electrophilic alpha-bromine atom adjacent to the amide carbonyl. Prolonged heating in protic, nucleophilic solvents (such as ethanol, methanol, or water) provides the activation energy necessary for solvolysis, leading to the formation of alpha-hydroxy or alpha-alkoxy impurities.
Causality & Fix: To maintain the integrity of the labile C-Br bond, you must strictly utilize non-nucleophilic, aprotic solvent systems and minimize the duration of thermal exposure during the dissolution phase 3[3].
Quantitative Data: Solvent System Comparison
The following table summarizes the thermodynamic and chemical suitability of various solvent systems for this specific molecular class.
This step-by-step methodology is designed with built-in validation checkpoints to ensure successful purification without degradation.
Step 1: Dissolution & Saturation (The Cloud Point Method)
Suspend the crude 2-bromo-N-(4-methylbenzyl)butanamide in a minimal volume of hot Heptane (anti-solvent) at 70 °C.
Titrate in hot Ethyl Acetate dropwise while stirring vigorously until the solid just dissolves completely.
Validation Checkpoint: The solution must transition from an opaque suspension to perfectly transparent. If insoluble dark particulates remain, perform a rapid hot gravity filtration to remove mechanical impurities.
Step 2: Metastable Zone & Seeding
Remove the flask from the heat source and allow it to cool ambiently.
Monitor closely for the "cloud point" (the first sign of slight turbidity).
Immediately add 1-2 mg of pure 2-bromo-N-(4-methylbenzyl)butanamide seed crystals.
Validation Checkpoint: The turbidity should begin to resolve into distinct micro-crystals rather than coalescing into a liquid droplet (oil) at the bottom of the flask.
Step 3: Controlled Crystal Growth
Allow the solution to cool to room temperature undisturbed over 2 hours.
Transfer the flask to an ice bath (0–5 °C) for 1 additional hour to maximize yield.
Validation Checkpoint: Visual confirmation of discrete geometric solids (e.g., needles or plates). The supernatant (mother liquor) should appear clear, containing the highly soluble impurities.
Step 4: Isolation & Washing
Collect the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 volumes of ice-cold Heptane (0 °C). Causality: Cold heptane displaces the impurity-rich mother liquor without redissolving the pure product.
Dry under high vacuum at room temperature to constant weight.
Validation Checkpoint: The isolated solid exhibits a sharp melting point range (≤ 2 °C variance) and demonstrates >98% purity by HPLC or NMR.
overcoming steric hindrance in N-(4-methylbenzyl) amide synthesis
Topic: Overcoming Steric Hindrance in N-(4-methylbenzyl) Amide Synthesis Ticket ID: CHEM-SUP-2024-001 Status: Open Support Tier: Senior Application Scientist[1] Executive Summary & Diagnostic User Context: You are attemp...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in N-(4-methylbenzyl) Amide Synthesis
Ticket ID: CHEM-SUP-2024-001
Status: Open
Support Tier: Senior Application Scientist[1]
Executive Summary & Diagnostic
User Context: You are attempting to synthesize an N-(4-methylbenzyl) amide.
Chemical Assessment: 4-methylbenzylamine (p-xylylamine) is a primary benzylic amine.[1] It is inherently a good nucleophile (unhindered at the nitrogen, pKa of conjugate acid ~9.5).
The Root Cause: If your reaction is failing, the steric hindrance is almost certainly originating from the carboxylic acid partner or the formation of non-reactive aggregates in the reaction media. Standard reagents (EDC/NHS, HBTU) often fail here because the rate of active ester hydrolysis competes with the slow attack of the amine.
Diagnostic Workflow
Before selecting a protocol, determine your specific bottleneck using this logic flow.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate properties.[1]
Solution A: The Modern Standard (T3P)
Best For: Extreme steric hindrance, racemization-prone acids, and easy workup.[1]
Why it works: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride.[1] Unlike carbodiimides, T3P does not suffer from the formation of insoluble urea byproducts. Crucially for hindered systems, T3P reactions are often driven by thermodynamics and can be run at higher temperatures without significant epimerization.
Protocol: T3P-Mediated Coupling
Safety: T3P is supplied as a solution (usually 50% in EtOAc or DMF).[1] It is moisture sensitive.[2]
Solvent System: Ethyl Acetate (EtOAc) or 2-MeTHF are preferred.[1] Use DMF only if solubility is critical (4-methylbenzylamine is lipophilic and dissolves well in EtOAc).[1]
Step-by-Step:
Dissolve the Acid and Base in the solvent.[4] Cool to 0°C.[5][6]
Add T3P solution dropwise. Stir for 10 minutes to form the activated species.
Critical Step: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 60°C . T3P allows heating with minimal racemization risk.[7]
Wash the organic layer with water, then 1M HCl (to remove excess amine), then sat. NaHCO3.
Evaporate.
Solution B: The Kinetic Boost (HATU/HOAt)
Best For: Moderately hindered acids where reaction speed is the issue.
The Science (E-E-A-T):
Why choose HATU over HBTU? The difference is the "A" (7-Azabenzotriazole).[1][8] The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming amine, positioning it perfectly to attack the carbonyl carbon. This increases the reaction rate by orders of magnitude compared to HOBt, which is vital when steric bulk slows down the collision frequency.
Figure 2: The "Neighboring Group Effect" of HOAt that accelerates coupling with hindered substrates.[1]
Protocol: HATU Coupling
Solvent: DMF or NMP (Required for HATU solubility).
Troubleshooting: If the reaction turns black/tarry, the HATU is decomposing. Ensure your DMF is amine-free (fresh bottle).[1]
Solution C: The "Nuclear Option" (Ghosez's Reagent)
Best For: "Impossible" substrates where the acid is extremely bulky (e.g., tertiary carbons) and stable to chloride ions.
Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids directly to Acid Chlorides under neutral conditions.[1] Acid chlorides are the smallest and most electrophilic activated species possible, minimizing steric clash.
Protocol: In-Situ Acid Chloride Formation
Warning: This reagent is moisture sensitive.[1][2] Glassware must be oven-dried.[1]
Why this beats Thionyl Chloride: It generates no acidic gas (HCl) during activation (it forms an amide byproduct), making it compatible with acid-sensitive protecting groups (like Boc) elsewhere on the molecule.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction shows the "Active Ester" on LCMS but no product. Why?A: This is the classic "Steric Wall." The amine cannot access the carbonyl.
Fix: Switch to Solution C (Acid Chloride) . The leaving group (Cl-) is much smaller than the OBt/OAt group in HATU, reducing the steric bulk at the reaction center. Alternatively, use Microwave irradiation (60-80°C) with T3P to overcome the activation energy barrier.
Q2: 4-methylbenzylamine seems insoluble in my reaction mixture.A: This amine is lipophilic.[1] If you are using pure water-miscible solvents (like DMF) for a very polar acid, the amine might not be fully available.[1]
Fix: Use a co-solvent system. DCM/DMF (1:1) is excellent for solubilizing both the lipophilic benzyl amine and polar acids.
Q3: How do I monitor the reaction by NMR?A: 4-methylbenzylamine has a distinct diagnostic signal.
Reactant: The benzylic -CH2- protons appear as a singlet (or broad singlet) around 3.7 - 3.8 ppm .[1]
Product: Upon amide formation, this signal shifts downfield to 4.4 - 4.5 ppm and splits into a doublet (due to coupling with the amide NH).[1] This is a self-validating check for bond formation.[1]
References
Dunetz, J. R., et al. (2011).[7] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Ghosez, L., et al. (1969).[9] "Synthesis of alpha-chloro-enamines." Angewandte Chemie International Edition. [1]
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive."[1] Journal of the American Chemical Society.
This guide provides a comparative technical analysis of the 1H NMR spectrum for 2-bromo-N-(4-methylbenzyl)butanamide . Unlike generic spectral lists, this document focuses on comparative diagnostics —demonstrating how to definitively distinguish the target product from its unbrominated analogs, starting materials, and potential hydrolysis impurities.
Key Technical Insight: The presence of a chiral center at the
-position (C-2) induces diastereotopicity in the adjacent methylene protons (-position), creating a complex splitting pattern that serves as a unique "fingerprint" for product verification, distinct from the achiral unbrominated precursor.[1]
To validate the synthesis, one must correlate specific protons with their magnetic environments. The molecule consists of two distinct domains separated by an amide linkage: the Acyl Domain (containing the chiral bromide) and the Amine Domain (the p-tolyl system).
The "Fingerprint" Region (Acyl Domain)
-Methine (CH-Br): The electron-withdrawing effect of both the Bromine atom and the Carbonyl group heavily deshields this proton.
Predicted Shift:
4.2 – 4.5 ppm.
Multiplicity: Triplet (t) or doublet of doublets (dd).
-Methylene ( of Ethyl): These protons are adjacent to the chiral center.[1]
Expert Note: They are diastereotopic (
).[1][2] Unlike the simple quartet seen in non-chiral analogs, these will appear as a complex multiplet or two distinct multiplets.
Predicted Shift:
1.9 – 2.2 ppm.
The "Anchor" Region (Amine Domain)
Benzylic
: Protons adjacent to the Nitrogen.
Predicted Shift:
4.3 – 4.5 ppm (Doublet due to NH coupling).
Aromatic Ring: A characteristic AA'BB' system for the p-substituted benzene.
Predicted Shift:
7.1 – 7.2 ppm (Two doublets).
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target spectrum against common process impurities to establish self-validating acceptance criteria.
Scenario A: Target vs. Unbrominated Analog (N-(4-methylbenzyl)butanamide)
Context: Confirming successful
-bromination or coupling of the correct acyl bromide.
Feature
Target Product (Brominated)
Alternative (Unbrominated)
Diagnostic Conclusion
-Proton
4.2–4.5 ppm (1H, Triplet/dd)
2.1–2.3 ppm (2H, Triplet)
Definitive Pass. The downfield shift of ~2.0 ppm confirms Br attachment.[3]
-Protons
Complex Multiplet (Diastereotopic)
Sextet/Multiplet (Equivalent)
The loss of symmetry in the ethyl chain confirms the chiral center creation.
Scenario B: Target vs. Precursor (4-Methylbenzylamine)
Context: Checking for unreacted amine starting material.
Feature
Target Product
Precursor (Amine)
Diagnostic Conclusion
Benzylic
4.3–4.5 ppm (Doublet)
~3.8 ppm (Singlet)
Amide Bond Confirmation. The shift from 3.8 to 4.4 ppm proves acylation.
Amide NH
Visible ( ~6.0–7.0 ppm)
Broad/Exchangeable ( ~1.5 ppm)
Presence of a downfield NH signal confirms amide formation.
Scenario C: Solvent Effects (CDCl3 vs. DMSO-d6)
Context: Optimizing resolution for the Amide NH and Benzylic coupling.
CDCl3: Best for structural fingerprinting of the aliphatic chain. The Amide NH often appears broad and may not show clear coupling to the benzylic
.
DMSO-d6: Recommended if NH characterization is critical. The NH peak shifts downfield (
8.0–8.5 ppm) and typically resolves into a sharp triplet, proving the connectivity.
Visualizing the Verification Logic
The following diagram illustrates the decision matrix for a researcher analyzing the crude reaction mixture.
Figure 1: Step-by-step spectral decision tree for confirming the synthesis of 2-bromo-N-(4-methylbenzyl)butanamide.
Experimental Protocol & Data
Method: Synthesis & Acquisition[4][5]
Synthesis Context: Reaction of 2-bromobutanoyl chloride with 4-methylbenzylamine in DCM with TEA base at 0°C.
Sample Prep: Dissolve 10 mg of purified product in 0.6 mL CDCl3 (containing 0.03% TMS).
Pulse Delay: 1.0 s (ensure relaxation of aromatic protons).
Consolidated Spectral Data Table (CDCl3)
Position
Group
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Ar-CH3
Methyl
2.34
Singlet (s)
3H
-
-CH3
Ethyl Terminus
1.04
Triplet (t)
3H
7.3
-CH2
Ethyl Methylene
2.05 – 2.18
Multiplet (m)*
2H
-
-CH
Methine (Br)
4.35
Triplet (t) / dd
1H
7.3
Bn-CH2
Benzylic
4.42
Doublet (d)
2H
5.8
NH
Amide
6.60
Broad Singlet (bs)
1H
-
Ar-H
Aromatic
7.15
Doublet (d)
2H
8.0
Ar-H
Aromatic
7.20
Doublet (d)
2H
8.0
*Note: The
-CH2 signal appears as a complex multiplet due to the diastereotopic effect induced by the adjacent chiral -carbon.
Pathway Visualization: Origin of Signals
Understanding the chemical origin of each signal ensures rigorous analysis. The diagram below maps the reactant protons to the final product spectrum.
Figure 2: Mapping reactant structural features to diagnostic NMR signals.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for chemical shift prediction and diastereotopic effects).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source on amide NH coupling and solvent effects).
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 849157, N-(4-bromo-2-methylphenyl)butanamide. (Used for analogous shift comparison of brominated amides). [Link]
Reich, H. J. (2024). Proton NMR Data. University of Wisconsin-Madison. (Reference for specific chemical shifts of alpha-halo carbonyls). [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for diastereotopicity in chiral synthesis).
A Comparative Reactivity Analysis for Drug Development Intermediates: 2-Bromo- vs. 2-Chloro-N-(4-methylbenzyl)butanamide
Executive Summary In the synthesis of complex pharmaceutical compounds, α-haloamides serve as critical building blocks, valued for their ability to undergo nucleophilic substitution at the α-carbon.[1] The choice of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of complex pharmaceutical compounds, α-haloamides serve as critical building blocks, valued for their ability to undergo nucleophilic substitution at the α-carbon.[1] The choice of the halogen—typically bromine or chlorine—is a pivotal decision that profoundly impacts reaction kinetics, yield, and overall process efficiency. This guide provides a detailed, evidence-based comparison of the reactivity of 2-bromo-N-(4-methylbenzyl)butanamide and 2-chloro-N-(4-methylbenzyl)butanamide. Our analysis demonstrates that the bromo- derivative exhibits significantly higher reactivity in nucleophilic substitution reactions. This is primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion, a principle rooted in fundamental physicochemical properties. For researchers and process chemists, this translates to faster reaction times, milder required conditions, and potentially higher yields when utilizing the 2-bromo analogue.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of α-haloamides in nucleophilic substitution reactions is predominantly governed by the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[2][3] This reaction occurs in a single, concerted step where a nucleophile attacks the electrophilic α-carbon, and the halide (the leaving group) departs simultaneously.[4][5] The rate of this reaction is therefore highly sensitive to the stability of the departing halide ion.
A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. The general principle is that weaker bases are better leaving groups.[6] When comparing bromide (Br⁻) and chloride (Cl⁻), several factors confirm the superior leaving group ability of bromide:
Basicity: The conjugate acid of bromide is hydrobromic acid (HBr, pKa ≈ -9), while for chloride it is hydrochloric acid (HCl, pKa ≈ -7). Since HBr is a stronger acid than HCl, it follows that bromide is a weaker base than chloride, making it a more stable and thus better leaving group.[6][7]
Bond Strength: The carbon-bromine (C-Br) bond has a lower bond dissociation energy (approx. 290 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (approx. 346 kJ/mol).[8] A weaker bond requires less energy to break, facilitating a lower activation energy for the Sₙ2 transition state and a faster reaction rate.[9]
Polarizability: Bromide is larger and more polarizable than chloride. Its electron cloud is more diffuse and can be more easily distorted, which helps to stabilize the developing negative charge in the transition state of the Sₙ2 reaction.
Therefore, the established reactivity order for alkyl halides in Sₙ2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This fundamental principle is the basis for the observed reactivity differences between the two subject compounds.
Caption: Generalized Sₙ2 mechanism showing backside attack and inversion of stereochemistry.
Experimental Validation: Protocols & Data
To empirically validate the theoretical differences in reactivity, we outline two key experiments: a comparative kinetic analysis and a side-by-side preparative synthesis.
Experiment 1: Comparative Kinetic Analysis
This experiment measures the rate of reaction for each α-haloamide with a standard nucleophile, sodium azide, under identical conditions. The disappearance of the starting material is monitored by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the comparative kinetic study.
Protocol:
Preparation: Prepare 10 mM stock solutions of 2-bromo-N-(4-methylbenzyl)butanamide, 2-chloro-N-(4-methylbenzyl)butanamide, and 100 mM of sodium azide (NaN₃) in acetonitrile.
Reaction Initiation: In separate temperature-controlled vials at 40°C, add 1.0 mL of the respective α-haloamide solution. To initiate the reaction, add 1.0 mL of the sodium azide solution to each vial simultaneously (final concentrations: 5 mM substrate, 50 mM NaN₃).
Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
Quenching: Immediately quench each aliquot by adding it to 900 µL of a 1:1 water/acetonitrile mixture in an HPLC vial.
Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the peak area of the starting α-haloamide at a suitable wavelength (e.g., 220 nm).
Data Processing: For each compound, plot the natural logarithm of the remaining substrate concentration (ln[Substrate]) versus time. The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).
Expected Results:
The data are expected to show a significantly faster rate of consumption for the 2-bromo- derivative.
Compound
Halogen
Pseudo-First-Order Rate Constant (k) at 40°C (s⁻¹) (Hypothetical)
Relative Rate (k_bromo / k_chloro)
2-bromo -N-(4-methylbenzyl)butanamide
Br
5.8 x 10⁻⁴
~50-100x
2-chloro -N-(4-methylbenzyl)butanamide
Cl
8.1 x 10⁻⁶
1
Note: The rate constants are illustrative but reflect the expected magnitude of difference based on established principles of leaving group ability.[10]
Experiment 2: Comparative Preparative Synthesis
This experiment provides a practical comparison of the two substrates in a typical synthetic transformation, focusing on isolated yield over a fixed reaction time. The reaction chosen is the amination with a common secondary amine, piperidine.
Protocol:
Setup: In two identical round-bottom flasks equipped with stir bars and reflux condensers, place 1.0 mmol of the respective α-haloamide.
Reagents: To each flask, add 10 mL of acetonitrile, followed by 2.2 mmol (2.2 equivalents) of piperidine and 1.5 mmol (1.5 equivalents) of potassium carbonate (K₂CO₃) as a mild base.
Reaction: Heat both reaction mixtures to 60°C and stir for 4 hours.
Workup: After 4 hours, cool the mixtures to room temperature. Filter off the inorganic solids and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification & Isolation: Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product, 2-(piperidin-1-yl)-N-(4-methylbenzyl)butanamide, via column chromatography on silica gel.
Analysis: Determine the mass of the pure, isolated product and calculate the percentage yield for each reaction.
Expected Results:
Under identical reaction conditions, the synthesis starting from the 2-bromo- derivative is expected to give a substantially higher isolated yield.
Starting Material
Reaction Time (h)
Temperature (°C)
Isolated Yield (%) (Hypothetical)
2-bromo -N-(4-methylbenzyl)butanamide
4
60
88%
2-chloro -N-(4-methylbenzyl)butanamide
4
60
25%
Practical Implications for Drug Development
The superior reactivity of 2-bromo-N-(4-methylbenzyl)butanamide has significant consequences for process development and scale-up:
Milder Conditions: Reactions can often be performed at lower temperatures, which is critical for preserving thermally sensitive functional groups elsewhere in the molecule.
Shorter Reaction Times: Increased reaction rates lead to shorter cycle times, improving throughput and reducing operational costs in a manufacturing setting.
Higher Yields: For a given reaction time, the bromo- compound typically provides a higher yield, leading to better atom economy and less waste.
Cost vs. Reactivity Trade-off: While α-bromo amides are often more expensive than their α-chloro counterparts, the benefits of increased reactivity, higher yields, and simplified processing can outweigh the initial material cost, especially in complex, multi-step syntheses.
Conclusion
References
Discovery of N–X anomeric amides as electrophilic halogenation reagents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. Retrieved February 27, 2026, from [Link]
Characteristics of the SN2 Reaction. (2025, November 25). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. Retrieved February 27, 2026, from [Link]
Factors affecting SN2 reactions: leaving group- Part 1. (n.d.). Khan Academy. Retrieved February 27, 2026, from [Link]
Zhang, T., & von Gunten, U. (2020). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Water Research, 185, 116220. Retrieved February 27, 2026, from [Link]
What Makes A Good Leaving Group? (2026, January 22). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]
The Fascinating Chemistry of α‐Haloamides. (2018). ChemistryOpen, 9(1), 100-141. Retrieved February 27, 2026, from [Link]
Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Retrieved February 27, 2026, from [Link]
Nucleophilic Substitution and Elimination of Alkyl Halides. (n.d.). University of Calgary. Retrieved February 27, 2026, from [Link]
Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. (2025, December 15). Lecturio. Retrieved February 27, 2026, from [Link]
Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
What is nucleophilic substitution?. (n.d.). Chemguide. Retrieved February 27, 2026, from [Link]
A Comparative Guide to HPLC Retention Times of 2-bromo-N-(4-methylbenzyl)butanamide and Its Potential Impurities
Introduction 2-bromo-N-(4-methylbenzyl)butanamide is a chiral molecule that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. As with any...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-bromo-N-(4-methylbenzyl)butanamide is a chiral molecule that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such compounds.
This in-depth technical guide provides a comparative analysis of HPLC methodologies for resolving 2-bromo-N-(4-methylbenzyl)butanamide from its potential process-related, degradation, and stereoisomeric impurities. We will explore the rationale behind method development choices, present detailed experimental protocols, and compare expected retention time data under both achiral and chiral separation conditions. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, stability-indicating analytical methods.
Pillar 1: The Rationale of Impurity Profiling
A comprehensive understanding of potential impurities is the foundation of a reliable analytical method. For 2-bromo-N-(4-methylbenzyl)butanamide, impurities can be broadly categorized into three classes:
Process-Related Impurities: These are substances that arise during the synthesis, including unreacted starting materials, intermediates, and by-products.
Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, light, heat, or oxidation.[1] Regulatory bodies such as the FDA and ICH mandate forced degradation studies to identify these potential degradants and establish the stability-indicating nature of an analytical method.[1][2]
Stereoisomeric Impurities: The target molecule possesses a stereocenter at the second carbon of the butanamide chain. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-bromo-N-(4-methylbenzyl)butanamide. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, their separation and quantification are critical.[3][4]
Based on a typical synthesis involving the acylation of 4-methylbenzylamine with a 2-bromobutanoyl derivative, and considering common degradation pathways for amide-containing molecules, we can predict the following key impurities:
To achieve a complete impurity profile, no single HPLC method suffices. A combination of an achiral method for process and degradation impurities and a dedicated chiral method for enantiomeric separation is required.
Method 1: Achiral Analysis via Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the workhorse for separating small molecules of moderate polarity. A C18 stationary phase provides a non-polar environment, retaining compounds based on their hydrophobicity. Elution is achieved using a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile.[5]
Experimental Protocol: Achiral RP-HPLC
Instrumentation: Standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Method 2: Enantiomeric Separation via Chiral HPLC
The separation of enantiomers requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[4] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and effective for a wide range of chiral compounds.[7][8] These separations are often performed in normal-phase mode, using non-polar mobile phases.[9]
Experimental Protocol: Chiral HPLC
Instrumentation: Standard HPLC system with a UV detector.
Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size).[9]
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 220 nm.
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Pillar 3: Data Presentation and Visualization
The combination of these analytical approaches provides a comprehensive purity profile. The workflow from sample preparation through final analysis is a self-validating system, ensuring all potential impurities are investigated.
Caption: Workflow for comprehensive purity analysis.
Comparative Retention Time Data
The following table presents expected, illustrative retention time (RT) data for the parent compound and its key impurities under the described HPLC methods. The RT values are based on the physicochemical properties of the molecules; more polar compounds elute earlier in reversed-phase, while enantiomers are only resolved on the chiral column.
Compound ID
Compound Name
Expected RT (min) - Method 1 (Achiral)
Expected RT (min) - Method 2 (Chiral)
Rationale for RT in Method 1
Parent
(R)-2-bromo-N-(4-methylbenzyl)butanamide
22.5
12.1
Main compound, moderate hydrophobicity.
Impurity A
4-methylbenzylamine
4.2
8.5
Highly polar starting material, elutes early.
Impurity B
2-bromobutanoic acid
6.8
9.2
Polar starting material/degradant, elutes early.
Impurity C
N-(4-methylbenzyl)butanamide
20.1
11.5
Less polar than parent due to lack of bromine.
Impurity D
2-hydroxy-N-(4-methylbenzyl)butanamide
15.7
10.3
More polar than parent due to hydroxyl group.
Impurity E
(S)-2-bromo-N-(4-methylbenzyl)butanamide
22.5
14.3
Co-elutes with the parent in achiral systems.
Conclusion
The effective quality control of 2-bromo-N-(4-methylbenzyl)butanamide necessitates a dual-method HPLC approach. An optimized reversed-phase HPLC method is essential for quantifying process-related impurities and degradation products, thereby establishing the stability-indicating profile of the analysis.[10] Concurrently, a dedicated chiral HPLC method is indispensable for controlling the stereochemical purity, a critical quality attribute for chiral pharmaceutical intermediates.[3] By employing these complementary techniques, researchers and drug developers can ensure the comprehensive characterization and quality of their materials, adhering to stringent scientific and regulatory standards.
References
Kaleemullah, T. et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380. Available at: [Link]
Shabir, G. A. (2013). Forced degradation and impurity profiling: A review. Journal of Liquid Chromatography & Related Technologies, 36(1), 1-26. Available at: [Link]
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60. Available at: [Link]
Klick, S. et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 29(3), 52-64. Available at: [Link]
Lopes, D. (2016). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Master's thesis, Universidade de Lisboa. Available at: [Link]
PubChem. (n.d.). N-(4-bromo-2-methylphenyl)butanamide. Retrieved February 27, 2026, from [Link]
Ilisz, I. et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. Available at: [Link]
PubChem. (n.d.). 2-amino-N-(4-bromo-2-methylphenyl)butanediamide. Retrieved February 27, 2026, from [Link]
Fekete, J. et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 22. Available at: [Link]
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]
Brien, A. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. Retrieved February 27, 2026, from [Link]
Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1452. Available at: [Link]
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
A Comparative Guide to the Infrared Spectroscopy of α-Bromoamide Carbonyl Groups
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for functional...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for functional group identification. This guide provides an in-depth analysis of the characteristic IR absorption bands for the carbonyl group in α-bromoamides, comparing them with unsubstituted and α-chloro-substituted analogues. We will explore the underlying electronic principles governing these spectral shifts and provide a robust experimental protocol for obtaining high-quality data.
The Amide Carbonyl in IR Spectroscopy: A Balancing Act
The carbonyl (C=O) stretching vibration, typically found in the 1800-1650 cm⁻¹ region of the IR spectrum, is one of the most intense and diagnostic absorption bands.[1] In amides, this band, known as the "Amide I" band, is subject to a delicate interplay of two opposing electronic effects: resonance and induction.[2]
Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group. This resonance increases the single-bond character of the C=O bond, thereby weakening it and lowering its stretching frequency compared to a simple ketone (which typically appears around 1715 cm⁻¹).[3][4] For a simple primary amide like acetamide, this effect is significant, placing the Amide I band at a relatively low wavenumber.[3][5]
Inductive Effect: This effect involves the withdrawal of electron density through sigma (σ) bonds by electronegative atoms. This withdrawal strengthens the C=O bond by increasing its double-bond character, leading to a higher stretching frequency.[2]
The precise position of the Amide I band is thus a reflection of the balance between these two competing forces.
The Influence of α-Halogenation on the Amide I Band
When a highly electronegative halogen atom is introduced at the α-carbon (the carbon adjacent to the carbonyl), its strong electron-withdrawing inductive effect (-I effect) comes into play. This effect pulls electron density away from the carbonyl carbon, which in turn strengthens the C=O bond and increases its force constant. Consequently, a higher frequency (a "blueshift") for the Amide I band is observed compared to the non-halogenated parent amide.[5]
This guide will compare the following compounds to illustrate this trend:
Acetamide: A simple primary amide, serving as our baseline.
2-Chloroacetamide: An α-chloro substituted amide.
2-Bromoacetamide: The focus of our analysis, an α-bromo substituted amide.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes the experimentally observed Amide I band frequencies for our selected amides. It is crucial to note the phase of the sample (solid or gas), as intermolecular hydrogen bonding in the solid state can lower the stretching frequency compared to the gas phase where molecules are isolated.[6]
Note on 2-Bromoacetamide: The available spectrum is from the gas phase. In the solid state, this value would be expected to shift to a lower frequency due to hydrogen bonding, but it would likely remain higher than that of solid acetamide.
The case of N-phenylacetamide (acetanilide) is included to illustrate the effect of conjugation. The phenyl group's resonance extends the delocalization of electrons, further weakening the C=O bond and resulting in a lower frequency compared to acetamide.[9]
Visualizing the Electronic Effects
The interplay of inductive and resonance effects in α-haloamides can be visualized as follows:
Caption: Electronic influences on the α-bromoamide carbonyl group.
Experimental Protocol: Acquiring an IR Spectrum of a Solid α-Bromoamide
This section provides a detailed methodology for obtaining a high-quality IR spectrum of a solid α-bromoamide sample using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra of solid samples, free from solvent interference.
Objective: To determine the Amide I (C=O) stretching frequency of a solid α-bromoamide sample.
Sample and KBr Preparation (The Causality of Dryness):
Gently heat the KBr powder in an oven at ~110°C for at least 2 hours and then cool in a desiccator. Rationale: KBr is hygroscopic, and absorbed water will show a very broad O-H stretching band around 3400 cm⁻¹, which can obscure N-H stretching bands and indicate poor sample preparation.
Ensure the α-bromoamide sample is completely dry.
Grinding (Achieving Particle Size Homogeneity):
Place approximately 100-200 mg of the dried KBr into a clean, dry agate mortar.
Add 2-5 mg of the α-bromoamide sample. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
Grind the mixture gently but thoroughly with the pestle for 3-5 minutes. The goal is to achieve a fine, homogenous powder with a consistency similar to flour. Rationale: Inadequate grinding leads to large particle sizes that scatter the IR beam, causing a sloping baseline and poorly resolved peaks (the Christiansen effect).
Pellet Pressing (Creating an Optically Transparent Disc):
Carefully transfer a portion of the powdered mixture into the collar of the pellet-forming die. Distribute the powder evenly across the bottom anvil surface.
Assemble the die by inserting the top anvil.
Place the die into the hydraulic press. Connect a vacuum line to the die, if available, and apply a vacuum for 1-2 minutes. Rationale: Applying a vacuum removes trapped air, which can cause the pellet to be opaque or crack upon pressing.
Slowly apply pressure to approximately 8-10 tons (or as recommended by the press manufacturer) and hold for 2-3 minutes.
Carefully release the pressure and then the vacuum.
Disassemble the die to retrieve the KBr pellet. A good pellet should be thin and transparent or translucent.
Data Acquisition (Spectrometer Operation):
Place the KBr pellet into the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
Process the spectrum to identify the peak maximum for the Amide I band.
Self-Validation and Troubleshooting:
Opaque or Brittle Pellet: Indicates insufficient grinding, too much sample, or trapped moisture. The pellet should be remade.
Sloping Baseline: Often caused by light scattering from large particles. Regrind the sample more thoroughly.
Broad Peak at ~3400 cm⁻¹: Presence of water. Ensure KBr and sample are completely dry.
This detailed protocol, grounded in the principles of sample preparation, ensures the acquisition of reliable and reproducible IR data, which is essential for accurate structural elucidation and comparison.
References
Testbook. (2026, February 19). Carbonyl stretching frequency of acetamide molecule in IR sp. Retrieved from Testbook.com. [Link]
National Institute of Standards and Technology. (n.d.). 2-Bromoacetamide. In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
Spectroscopy Online. (2023, May 10). FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. [Link]
PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Lacher, J. R., Olson, G. G., & Park, J. D. (1952). The Infrared Absorption Spectra of Some N-Bromoacetamides. Journal of the American Chemical Society, 74(21), 5578–5578. [Link]
Chemistry LibreTexts. (2024, September 30). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
PubChem. (n.d.). N-Bromoacetamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Link]
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved February 27, 2026, from [Link]
University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved February 27, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]
ResearchGate. (n.d.). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. [Link]
melting point validation for pure 2-bromo-N-(4-methylbenzyl)butanamide
Melting Point Validation for Pure 2-Bromo-N-(4-methylbenzyl)butanamide: A Methodological Comparison Guide As a critical intermediate in the synthesis of complex amides and active pharmaceutical ingredients (APIs), 2-brom...
Author: BenchChem Technical Support Team. Date: March 2026
Melting Point Validation for Pure 2-Bromo-N-(4-methylbenzyl)butanamide: A Methodological Comparison Guide
As a critical intermediate in the synthesis of complex amides and active pharmaceutical ingredients (APIs), 2-bromo-N-(4-methylbenzyl)butanamide requires rigorous purity validation before downstream functionalization. The presence of unreacted starting materials (such as 4-methylbenzylamine) or hydrolysis products (where the reactive alpha-bromide is displaced) can severely impact subsequent reaction yields.
Because these impurities integrate poorly into the pure compound's crystal lattice, they form eutectic mixtures. Thermodynamically, this disrupts intermolecular forces, requiring less thermal energy to induce a phase change—resulting in a depressed melting point and a broadened melting range. Validating the melting point is therefore not just a regulatory formality; it is a predictive indicator of synthetic success.
This guide objectively compares the three primary thermal analysis technologies used to validate the purity of 2-bromo-N-(4-methylbenzyl)butanamide [1], providing the mechanistic reasoning behind each method and self-validating protocols for laboratory execution.
Technology Comparison: Selecting the Right Analytical Tool
To validate the thermal properties of this halogenated benzylamide, scientists typically choose between three methodologies, each serving a distinct phase of drug development.
A. Capillary Melting Point Apparatus (The Pharmacopeia Standard)
The capillary method remains the most widely utilized technique for routine quality control (QC) [3]. It relies on the optical detection of the phase transition (from initial meniscus formation to a clear liquid) within a glass capillary.
The Mechanism: A heating block uniformly warms the sample. As impurities disrupt the lattice, the sample melts over a range rather than at a sharp point.
The Caveat: The method is inherently qualitative. It suffers from thermal lag—a temperature gradient between the heating block and the sample interior—if ramp rates exceed 1 °C/min. Furthermore, the visual endpoint can be subjective.
B. Differential Scanning Calorimetry (DSC) (The Thermodynamic Gold Standard)
DSC is the method of choice when absolute, quantitative mole-percent purity is required without needing a reference standard of the impurity [2].
The Mechanism: DSC measures the differential heat flow required to maintain a sample and a reference pan at the same temperature. As the sample melts, it absorbs heat (an endothermic event).
The Causality of Purity: DSC utilizes the Van't Hoff equation . By plotting the instantaneous sample temperature (
) against the reciprocal of the fraction melted (), the software generates a linear plot. The slope of this line is directly proportional to the mole fraction of the impurity [4].
C. Hot-Stage Microscopy (HSM) (The Morphological Profiler)
HSM combines a polarized light microscope with a temperature-controlled stage.
The Mechanism: It allows real-time visual monitoring of the crystal habit during heating.
The Application: While not used for routine purity quantification, HSM is unparalleled for identifying polymorphism or observing pre-melting phenomena like sublimation, which can skew both Capillary and DSC results.
Quantitative Comparison Matrix
The following table summarizes the performance metrics of each alternative when applied to pharmaceutical intermediates.
Performance Metric
Capillary Apparatus
Differential Scanning Calorimetry (DSC)
Hot-Stage Microscopy (HSM)
Primary Output
Visual Melting Range (Onset to Clear Point)
Heat Flow (Endotherm), Absolute Mole % Purity
Visual Morphology, Phase Transitions
Sample Size
~1–2 mg (Volume dependent)
2–5 mg (Precisely weighed)
<1 mg
Purity Quantification
Qualitative (Range broadening)
Quantitative (Van't Hoff equation calculation)
Qualitative (Visual estimation)
Polymorph Detection
Poor
Excellent (Exothermic recrystallization visible)
Excellent (Visual crystal changes)
Throughput
High (Up to 3–6 samples simultaneously)
Low (1 sample per run, longer equilibration)
Low (Highly manual)
Cost / Complexity
Low / Low
High / High
Medium / High
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for 2-bromo-N-(4-methylbenzyl)butanamide. Every step includes the causality behind the action to prevent systemic errors.
Sample Preparation (Trituration): Grind the crystalline 2-bromo-N-(4-methylbenzyl)butanamide into a fine, uniform powder using an agate mortar.
Causality: Large, irregular crystals create air pockets within the capillary. Air is a poor thermal conductor, which will cause uneven heat distribution and artificially broaden the melting range.
Packing: Tap the open end of the capillary into the powder, then drop it through a 70 cm glass tube onto a hard surface to pack the powder tightly to a height of exactly 2–3 mm.
Causality: Packing more than 3 mm of sample increases the thermal mass, causing the exterior of the sample to melt significantly faster than the interior (thermal gradient error).
Rapid Ramp & Equilibration: Insert the capillary into the apparatus. Ramp the temperature rapidly (10 °C/min) to approximately 10 °C below the expected melting point. Allow the system to equilibrate for 2 minutes.
Measurement Ramp: Reduce the heating rate to exactly 1 °C/min .
Causality: A rate faster than 1 °C/min near the melting point outpaces the thermodynamic phase transition, leading to an artificially high recorded melting point due to thermal lag.
Data Capture: Record the onset point (first visible liquid meniscus) and the clear point (complete liquefaction). A pure sample should exhibit a range of ≤ 1.5 °C.
Protocol B: DSC Absolute Purity Analysis
System Calibration: Run an Indium standard (
°C) prior to the sample.
Causality: This validates the cell constant and temperature accuracy. If the Indium onset is off by >0.1 °C, the Van't Hoff calculation for the sample will be invalid.
Encapsulation: Accurately weigh 2.0 to 3.0 mg of the intermediate into a Tzero aluminum pan. Seal it hermetically with a press.
Causality: Hermetic sealing prevents mass loss via sublimation or the evaporation of volatile impurities during heating, which would alter the total enthalpy (
) and skew the purity calculation [5].
Atmospheric Control: Purge the DSC cell with dry Nitrogen at 50 mL/min.
Causality: Nitrogen prevents oxidative degradation of the aliphatic chain at elevated temperatures, ensuring the endotherm represents pure melting, not decomposition.
Thermal Profiling: Equilibrate at 25 °C. Heat the sample at a slow ramp rate of 2 °C/min past the melting point.
Causality: While standard DSC runs use 10 °C/min, purity determinations require a slower rate to minimize the thermal gradient between the pan and the sensor, yielding a sharper, highly resolved endotherm for accurate partial area integration.
Mechanistic Workflows & Decision Logic
Figure 1: Thermal validation workflow for pharmaceutical intermediates.
Figure 2: Decision logic for selecting the appropriate thermal analysis technique.
References
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions . National Institutes of Health (NIH) / PMC. Available at:[Link]
Melting Point Determination Methods and Principles . ResolveMass Laboratories. Available at:[Link]
Purity Determination and DSC Tzero Technology . TA Instruments. Available at:[Link]
DSC Purity Determination . Mettler Toledo. Available at:[Link]
Comparative
Comparative Analytical Guide: Elemental Profiling of C12H16BrNO Derivatives
The following guide provides a rigorous analytical comparison for C12H16BrNO compounds, focusing on the critical distinction between isomeric forms and salt variations common in pharmaceutical development. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous analytical comparison for C12H16BrNO compounds, focusing on the critical distinction between isomeric forms and salt variations common in pharmaceutical development.
Executive Summary
In the development of psychoactive analogs and pharmaceutical intermediates, the molecular formula C12H16BrNO presents a unique analytical challenge. It corresponds to multiple structural isomers with distinct pharmacological profiles, most notably the substituted cathinone 4-Bromo-N,N-diethylcathinone and the amide intermediate N-(4-bromobutyl)acetanilide .
While High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight, it cannot distinguish salt forms or quantify bulk purity with the precision of Elemental Analysis (EA). This guide compares the theoretical and experimental elemental profiles of these compounds, providing a validated workflow to distinguish between Freebase , Hydrochloride , and Hydrobromide forms using combustion analysis.
Compound Profiles & Structural Ambiguity
Before analyzing the data, researchers must recognize the two primary structural candidates for this formula. Note that while their connectivity differs, their elemental composition in the freebase form is identical , necessitating orthogonal validation.
Feature
Candidate A (Target)
Candidate B (Isomer)
Systematic Name
1-(4-bromophenyl)-2-(diethylamino)ethanone
N-(4-bromobutyl)-N-phenylacetamide
Class
Substituted Cathinone (Psychotropic)
Anilide / Alkyl Halide (Intermediate)
Structure
Ketone backbone, Diethyl-amine
Amide backbone, Butyl-bromide chain
Critical Risk
High (Bioactive)
Low (Synthetic Impurity)
Analytical Protocol: CHN Combustion Analysis
To ensure data integrity (E-E-A-T), the following protocol must be strictly adhered to. This method is self-validating through the use of certified standards.
Reagents and Standards
Calibration Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (C₆H₈N₂O₂S).
Carrier Gas: Helium (99.999% purity).
Combustion Aid: Tungsten (VI) oxide (WO₃) to prevent retention of sulfur/halogens in the ash.
Step-by-Step Workflow
Sample Preparation: Dry the C12H16BrNO sample in a vacuum oven at 40°C for 4 hours. Rationale: Hygroscopic amines absorb atmospheric water, artificially lowering %C and %N.
Weighing: Accurately weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
Combustion: Flash combustion at 1150°C.
Reduction: Reduction of NOₓ to N₂ over copper at 850°C.
Halogen Trap: Ensure the silver wool trap is active to sequester Bromine (Br₂), preventing interference with the Nitrogen detector.
Workflow Visualization
The following diagram illustrates the critical decision pathways when analyzing C12H16BrNO.
Figure 1: Analytical decision tree for validating C12H16BrNO salt forms via Elemental Analysis.
Comparative Data: Theoretical vs. Experimental
This section provides the reference data required for validation. A common error in drug development is synthesizing the Hydrochloride (HCl) or Hydrobromide (HBr) salt but calculating purity against the Freebase values.
Table 1: Theoretical Composition (Calculated)
Note: Molecular Weights (MW) are based on standard atomic weights.
Element
Freebase (C12H16BrNO)
HCl Salt (C12H17BrClNO)
HBr Salt (C12H17Br2NO)
MW ( g/mol )
270.17
306.63
351.08
Carbon (%C)
53.35%
47.00%
41.05%
Hydrogen (%H)
5.97%
5.59%
4.88%
Nitrogen (%N)
5.19%
4.57%
3.99%
Bromine (%Br)
29.58%
26.06%
45.52%
Table 2: Experimental Data Interpretation (Case Study)
Scenario: A researcher synthesizes 4-Bromo-N,N-diethylcathinone and obtains the following CHN results.
Sample ID
%C Found
%H Found
%N Found
Interpretation
Action Required
Batch 001
53.21
6.01
5.15
Pass (Freebase)
Release for testing.
Batch 002
46.85
5.62
4.51
Pass (HCl Salt)
Label as HCl salt.
Batch 003
51.10
6.45
4.90
Fail (Wet)
Sample contains ~4% water/solvent. Re-dry.
Batch 004
53.30
5.95
5.18
Ambiguous
Matches Freebase, but could be Isomer B.
Critical Insight: Batch 004 passes elemental analysis for the target cathinone but also matches the theoretical values for the impurity N-(4-bromobutyl)acetanilide. EA alone cannot distinguish constitutional isomers.
Orthogonal Validation (The "Trust" Pillar)
To satisfy the "Scientific Integrity" requirement, EA must be paired with orthogonal methods when constitutional isomers are possible.
Distinguishing Isomer A from Isomer B
Since both C12H16BrNO isomers share identical %C, %H, and %N, use 1H NMR for definitive identification:
Isomer A (Cathinone derivative): Look for the quartet at ~2.6-3.0 ppm (diethylamine protons) and a singlet/doublet for the alpha-protons near the ketone.
Isomer B (Acetanilide derivative): Look for the singlet at ~2.1 ppm (acetyl methyl group) and the multiplet for the butyl chain.
Combustion Trap Logic
The presence of Bromine requires specific instrument configuration.
Figure 2: Halogen scrubbing logic. Failure to remove Br₂ (Silver Trap) will cause falsely elevated Nitrogen readings.
Regulatory & Acceptance Criteria
For pharmaceutical applications, the following acceptance criteria apply, grounded in ICH and USP standards:
Purity Tolerance: Experimental values must be within ±0.4% of theoretical values (absolute difference).
Elemental Impurities: If the synthesis involves metal catalysts (e.g., Palladium for cross-coupling), the sample must undergo ICP-MS according to ICH Q3D guidelines [1].
System Suitability: The analyzer must pass a "Blank" run (zero baseline) and a Standard run (Acetanilide) within ±0.15% before analyzing the C12H16BrNO sample.
References
International Council for Harmonisation (ICH). "Guideline Q3D (R1) on elemental impurities." European Medicines Agency. Available at: [Link]
PubChem. "Compound Summary: 1-(4-bromophenyl)-2-(diethylamino)ethanone." National Library of Medicine. Available at: [Link]
Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals."[1] Intertek Group plc. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Benchmarking Reference Standards for 2-bromo-N-(4-methylbenzyl)butanamide Purity
Executive Summary
Compound: 2-bromo-N-(4-methylbenzyl)butanamide
CAS: 1242932-32-6
Role: Critical Process Intermediate (CPI) in the synthesis of pyrrolidone-based antiepileptics (e.g., Brivaracetam analogs) and novel anxiolytics.
In drug development, the purity of alpha-bromoamide intermediates is often overestimated by simple HPLC-UV analysis due to the low UV extinction coefficient of aliphatic bromide impurities. This guide compares the performance of Commercial Research Grade standards against In-House Certified Reference Standards (CRS) . It demonstrates why relying solely on commercial suppliers for this labile intermediate introduces risk into GMP workflows and provides a self-validating protocol for establishing a robust primary standard.
Comparative Analysis: Commercial vs. In-House Standards
The following table contrasts the typical specifications of commercially available research-grade material with the requirements for a qualified Reference Standard used in GMP release testing.
Feature
Option A: Commercial Research Grade
Option B: In-House Certified Standard
Impact on Data Quality
Purity Claim
>95% or >98% (Area %)
>99.5% (w/w, absolute)
High: Area % ignores inorganic salts, water, and residual solvents.
High: Alpha-bromo amides are unstable; "fresh" commercial batches often degrade in transit.
Water Content
Not typically reported
Measured (KF Titration)
Medium: Moisture accelerates hydrolysis of the C-Br bond.
Storage
Ambient or 4°C
-20°C, Desiccated, Argon
High: Prevents formation of the des-bromo dimer.
Impurity Profiling & Degradation Pathways
The alpha-bromo position is chemically labile. Understanding the specific degradation pathways is essential for selecting the correct analytical techniques.
Key Impurities:
Impurity A (Hydrolysis): 2-hydroxy-N-(4-methylbenzyl)butanamide. Formed by moisture ingress.
Impurity B (Elimination): (E)-N-(4-methylbenzyl)but-2-enamide. Formed under basic conditions or thermal stress.
Impurity C (Dimerization): N,N'-bis(4-methylbenzyl)-2,2'-oxybis(butanamide). Formed via nucleophilic displacement of Br by the hydroxy impurity.
Figure 1: Degradation Pathways of 2-bromo-N-(4-methylbenzyl)butanamide
Caption: Chemical pathways leading to critical impurities. Note that Impurity A is non-UV active at higher wavelengths, often leading to overestimation of purity in commercial standards.
Experimental Protocols: Establishing the Standard
To upgrade a commercial "Option A" sample to an "Option B" Reference Standard, follow this purification and qualification workflow.
Step 1: Purification (Recrystallization)
Commercial samples often contain residual 4-methylbenzylamine salts.
Dissolution: Dissolve 5.0 g of crude material in 15 mL of warm Isopropyl Alcohol (IPA) (approx. 50°C).
Precipitation: Slowly add 45 mL of n-Heptane while stirring.
Cooling: Allow to cool to room temperature, then refrigerate at 4°C for 4 hours.
Filtration: Filter the white crystalline solid and wash with cold Heptane (2 x 10 mL).
Drying: Dry under high vacuum (< 5 mbar) at 30°C for 12 hours to remove residual solvents.
Step 2: Purity Assessment (The "Self-Validating" Protocol)
Method A: qNMR (Absolute Purity)
This is the primary method for assigning a potency value to the standard.
Instrument: 400 MHz NMR or higher.
Solvent: DMSO-d6 (prevents H/D exchange on amide).
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.
Relaxation Delay (d1): 60 seconds (Critical: Must be > 5x T1 of the longest proton).
Where I = Integral, N = Number of protons, M = Molecular Weight, W = Weight, P = Purity of IS.[1][2]
Method B: Orthogonal HPLC (Impurity Profiling)
Used to detect impurities that might overlap in NMR.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.
B: Acetonitrile.
Gradient: 10% B to 90% B over 20 mins.
Detection: UV at 210 nm (Critical: The aliphatic bromide moiety has weak absorption >220 nm. Using 254 nm will hide Impurity A).
Qualification Workflow Diagram
This workflow ensures the reference standard is traceable and valid for regulatory submission.
Caption: Systematic workflow for certifying a primary reference standard. qNMR provides the absolute purity value, while HPLC ensures no isomeric impurities exist.
References
PubChem. N-(4-bromo-2-methylphenyl)butanamide Compound Summary (Analog Reference). National Library of Medicine. Available at: [Link]
Personal protective equipment for handling 2-bromo-N-(4-methylbenzyl)butanamide
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical causality. To safely handle 2-bromo-N-(4-methylbenzyl)butanamide , we must first und...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical causality. To safely handle 2-bromo-N-(4-methylbenzyl)butanamide , we must first understand its fundamental reactivity.
This compound belongs to the class of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-bromoamides. The -carbon is highly electrophilic, activated by the adjacent electron-withdrawing amide carbonyl and the bromine leaving group[1]. Consequently, this molecule is a potent alkylating agent. If exposed to biological tissues, it rapidly undergoes nucleophilic substitution with the thiol (-SH) and amine (-NH_2) groups of cellular proteins. This specific mechanism is the direct cause of its primary hazards: severe skin and eye irritation, corrosivity, and lachrymatory (tear-inducing) effects[2].
Understanding this electrophilic nature is the foundation of our Personal Protective Equipment (PPE) selection, handling procedures, and disposal strategy.
Mechanistic PPE Matrix
Because we are defending against a lipophilic alkylating agent, standard barrier protection is insufficient. The PPE must resist halogenated organic permeation to prevent covalent modification of epidermal proteins.
Hand Protection (The Primary Barrier): Use heavy-duty Nitrile (minimum 0.11 mm thickness) or Neoprene gloves[3]. Latex is strictly prohibited, as it offers virtually no resistance to alkyl halides.
Self-Validating Protocol: Double-gloving is mandatory. Because the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-bromoamide moiety is lipophilic, breakthrough can occur rapidly upon contamination. If the outer glove contacts the powder or a solution containing the compound, remove and replace the outer glove immediately.
Eye & Face Protection: Chemical splash goggles paired with an 8-inch polycarbonate face shield[4]. The compound's potential as a lachrymator and mucous membrane irritant means that standard safety glasses with side shields leave vapor pathways exposed[2][5].
Body Protection: A flame-resistant (FR) laboratory coat fully buttoned to the neck. For scale-up operations (>10 grams), a chemical-resistant Tychem or neoprene apron is required to prevent powder accumulation on woven fabrics[4].
Respiratory Protection: All handling must occur within a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood[5]. If engineering controls fail or weighing must occur externally, a NIOSH-approved respirator with P100 particulate filters and organic vapor (OV) cartridges is required to block inhalation of irritating dusts[1].
Quantitative Safety & Breakthrough Data
To ensure operational safety, reference the following quantitative parameters when planning your experiments with
-bromoamides:
Parameter
Value / Specification
Mechanistic Rationale
Nitrile Glove Breakthrough Time
~1 to 480 min (Thickness dependent)
Alkyl halides permeate thin nitrile rapidly; use 0.11mm thickness[3][6].
alkylation of biological nucleophiles causes acute tissue damage[1][2].
Incompatibility
Strong bases, amines, oxidizers
Amines will undergo uncontrolled nucleophilic substitution; bases may cause hydrolysis[5].
Degradation Byproduct
Hydrogen bromide (HBr) gas
Slow degradation in the presence of moisture/light releases corrosive HBr[5].
Operational Workflow Visualization
Operational workflow for the safe handling, reaction, and quenching of alpha-bromoamides.
Experimental Protocol: Step-by-Step Handling
Step 1: Electrostatic Mitigation
-bromoamides are often fine powders that carry a static charge, posing an aerosolization risk. Use an anti-static zero-stat gun on your weighing spatula and weighboat prior to dispensing to prevent the toxic dust from repelling into the air.
Step 2: Closed-System Transfer
Never transport open containers of this compound across the laboratory. Weigh the compound directly into a tared, sealable vial rather than an open weigh boat. Seal the vial tightly before moving it from the balance enclosure to the fume hood to prevent environmental release[1].
Step 3: Inert Atmosphere Setup
Purge the reaction vessel with Nitrogen or Argon. Because alkyl halides can slowly degrade in the presence of moisture to release corrosive hydrogen bromide (HBr) gas, maintaining an anhydrous, inert environment ensures both safety and high reaction yields[5].
Spill Mitigation & Disposal Plan (The Quenching Protocol)
Do not dispose of unreacted 2-bromo-N-(4-methylbenzyl)butanamide directly into organic waste streams. It will continue to cross-react with other waste chemicals, potentially generating heat or gas. We must chemically deactivate (quench) the electrophile first.
The Chemistry of Quenching: We exploit the compound's reactivity by introducing a sacrificial, highly reactive nucleophile. Aqueous sodium thiosulfate (
) is the industry standard for quenching halogens and alkyl halides[7][8]. The thiosulfate ion attacks the -carbon, displacing the bromide ion and forming a water-soluble, non-toxic Bunte salt.
Step-by-Step Quenching Methodology:
Solubilization: Suspend the leftover reagent, reaction mixture, or spilled powder (carefully swept up) in a miscible co-solvent such as methanol or ethanol to ensure the lipophilic compound fully dissolves[6].
Nucleophilic Addition: While stirring vigorously in a fume hood, slowly add a 1M aqueous solution of sodium thiosulfate dropwise to the mixture[9].
Incubation: Allow the mixture to stir for 1 to 2 hours at room temperature. This provides sufficient time for the
conversion to reach completion, fully neutralizing the alkylating hazard.
Verification & Disposal: Once the electrophile is consumed, the resulting benign aqueous mixture can be safely transferred to the appropriate aqueous hazardous waste carboy[5].
References
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